Whitepaper: In Vitro Mechanism of Action and Chemical Biology of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Executive Summary 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 64037-25-8) is a commercially available heterocyclic compound that occupies a unique dual-role in early-stage drug discovery. To researchers and application...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 64037-25-8) is a commercially available heterocyclic compound that occupies a unique dual-role in early-stage drug discovery. To researchers and application scientists, it is simultaneously an intrinsic electrophilic probe capable of covalent protein modification in vitro, and a privileged pharmacophore precursor used to synthesize highly targeted therapeutics[1].
This technical guide deconstructs the in vitro mechanism of action of 5-chloro-2-(methylthio)-1,3-benzoxazole from two critical perspectives: its intrinsic chemical reactivity with biological nucleophiles, and the targeted pharmacological mechanisms of its most prominent derivatives.
Part 1: Intrinsic Chemical Mechanism (Covalent Modification)
When tested directly in vitro, the primary mechanism of action of 5-chloro-2-(methylthio)-1,3-benzoxazole is driven by Nucleophilic Aromatic Substitution (SNAr) . In high-throughput screening (HTS) environments, compounds possessing this 2-methylthiobenzoxazole core frequently act as thiol-reactive covalent modifiers[2].
The Causality of Electrophilicity
The C2 carbon of the benzoxazole ring is highly electron-deficient, flanked by electronegative oxygen and nitrogen atoms. The addition of the 5-chloro substituent exerts a strong electron-withdrawing inductive effect across the aromatic system. This further depletes the electron density at the C2 position, significantly lowering the activation energy required for nucleophilic attack.
When exposed to target proteins in vitro, the methylthio group (–SCH₃) acts as an efficient leaving group. The thiolate anions (–S⁻) of active-site cysteine residues attack the C2 carbon, forming a transient Meisenheimer complex before eliminating methanethiolate to yield an irreversible covalent protein-benzoxazole adduct.
Diagram 1: SNAr mechanism of covalent protein modification by 5-chloro-2-(methylthio)benzoxazole.
Quantitative Reactivity Profiling
Understanding the chemoselectivity of this compound is critical to prevent misinterpreting HTS data. The compound exhibits a strong preference for soft nucleophiles (thiols) over hard nucleophiles (amines, hydroxyls).
Table 1: In Vitro Nucleophilic Reactivity Profile
Nucleophile Source
Biological Functional Group
In Vitro Reactivity (
kobs
)
Mechanistic Outcome
Free Cysteine / GSH
Thiolate (–S⁻)
High (
>103 M−1s−1
)
Rapid, irreversible covalent adduct formation.
Lysine Residues
Primary Amine (–NH₂)
Low to Moderate
Slow adduct formation; requires high local concentration.
Serine / Threonine
Hydroxyl (–OH)
Negligible
No significant reaction at physiological pH (7.4).
Aqueous Buffer
Water (H₂O)
Very Low
Gradual background hydrolysis to 5-chloro-benzoxazolone.
Part 2: Self-Validating In Vitro Protocol: Thiol-Reactivity Assay
To accurately classify 5-chloro-2-(methylthio)-1,3-benzoxazole as a covalent modifier rather than a non-specific aggregator, the following self-validating biochemical assay must be employed.
Objective
To quantify the covalent binding efficiency of the compound to a cysteine-rich target (e.g., Glutathione, GSH) while ruling out false-positive optical interference.
Step-by-Step Methodology
Reagent Preparation: Prepare a 10 mM stock of the benzoxazole compound in anhydrous DMSO. Prepare a 1 mM stock of GSH in Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
Causality: HEPES is chosen over Tris buffer because primary amines in Tris can slowly compete for SNAr, skewing kinetic data. pH 7.4 ensures a physiological fraction of GSH exists as the highly reactive thiolate anion.
The Self-Validation Step (Pre-Alkylation Control): In a parallel control well, pre-incubate the GSH with 10 mM Iodoacetamide (IAA) for 30 minutes.
Causality: IAA irreversibly alkylates all free thiols. If the benzoxazole compound still causes a signal change in this control well later in the assay, the signal is an artifact (e.g., compound autofluorescence or precipitation), validating that true signal loss is strictly cysteine-dependent.
Incubation: Add 10 µM of the benzoxazole compound to the native GSH wells and the IAA-treated control wells. Incubate at 37°C for 60 minutes.
Quenching & Derivatization: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent) to a final concentration of 100 µM.
Causality: DTNB reacts rapidly with any unreacted residual GSH to release the 2-nitro-5-thiobenzoate (TNB) anion, which is highly chromogenic.
Spectrophotometric Analysis: Measure absorbance at 412 nm.
Data Interpretation: A decrease in absorbance at 412 nm (compared to a vehicle control) directly correlates to the amount of GSH covalently consumed by the benzoxazole compound via SNAr.
Part 3: Derivative-Based Pharmacological Mechanisms
While the parent compound acts as an electrophilic probe, displacing the methylthio leaving group with specific pharmacophores (such as amines) yields stable, highly potent targeted therapeutics.
Case Study: Antimalarial Hemozoin Inhibition
When 5-chloro-2-(methylthio)-1,3-benzoxazole is reacted with 4-aminoquinolines, the resulting benzoheterocyclic derivatives demonstrate exceptional in vitro activity against multidrug-resistant strains of Plasmodium falciparum[3].
Mechanism of Action:
During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin (
β
-hematin). The 5-chloro-benzoxazole-4-aminoquinoline derivatives accumulate in the acidic digestive vacuole of the parasite. The 5-chloro-benzoxazole moiety enhances the lipophilicity and
π−π
stacking capabilities of the drug, allowing it to bind tightly to the growing face of the hemozoin crystal. This caps the crystal, halting detoxification and leading to parasite death via oxidative stress[3].
Diagram 2: In vitro mechanism of hemozoin inhibition by benzoxazole antimalarial derivatives.
Conclusion
5-Chloro-2-(methylthio)-1,3-benzoxazole is a foundational molecule in chemical biology. Recognizing its intrinsic mechanism as an SNAr-driven covalent modifier is essential for interpreting in vitro screening data accurately. Furthermore, leveraging its highly reactive C2 position allows drug developers to utilize it as a privileged scaffold, yielding potent derivatives capable of targeted pharmacological mechanisms, such as hemozoin inhibition in antimalarial research.
References
Title: Antimalarial benzoheterocyclic 4-aminoquinolines: Structure-activity relationship, in vivo evaluation, mechanistic and bioactivation studies - PubMed
Source: nih.gov
URL: [Link][3]
5-Chloro-2-(methylthio)-1,3-benzoxazole: Structural Properties, Synthetic Workflows, and Pharmacological Applications
As a Senior Application Scientist, I approach the benzoxazole scaffold not merely as a static chemical entity, but as a dynamic platform for molecular design. 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the benzoxazole scaffold not merely as a static chemical entity, but as a dynamic platform for molecular design. 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) is a highly privileged building block in both agrochemistry and medicinal chemistry[1][2]. By strategically combining an electron-withdrawing chlorine atom with a versatile methylthio leaving group, this compound serves as a critical intermediate for synthesizing complex biologically active agents.
This whitepaper provides an in-depth technical analysis of its structural rationale, field-proven synthetic methodologies, and downstream applications.
Physicochemical Profiling & Structural Rationale
The utility of 5-Chloro-2-(methylthio)-1,3-benzoxazole stems from its precise molecular architecture. The 1,3-benzoxazole core mimics the structure of indole and purine bases, allowing it to interact with various biological targets.
The 5-Chloro Substitution: The addition of a chlorine atom at the 5-position serves two distinct purposes. First, it acts as an electron-withdrawing group (EWG), which lowers the electron density of the aromatic ring, thereby increasing its metabolic stability against oxidative degradation. Second, it significantly increases the lipophilicity (LogP) of the molecule, which is a critical parameter for penetrating the lipophilic cell walls of fungal pathogens.
The 2-Methylthio Group: Position 2 of the benzoxazole ring is highly electrophilic. The methylthio (-SCH₃) moiety acts as a stable, yet highly reactive leaving group during Nucleophilic Aromatic Substitution (SNAr) reactions, making it an ideal anchor point for derivatization.
In agrochemical development, 2-alkylthiobenzoxazoles are recognized as potent contact fungicides. Research demonstrates that the base pharmacophore, 2-methylthiobenzoxazole, inhibits the spores of the devastating wilt pathogen Verticillium dahliae by up to 96.4% ()[5][6].
The 5-chloro derivative exhibits enhanced efficacy against powdery mildew pathogens, specifically Erysiphe cichoracearum (cucumbers) and Erysiphe graminis (wheat)[5]. The causality here is driven by the halogenation: the chlorine atom enhances the molecule's partition coefficient, allowing the compound to rapidly diffuse through the fungal lipid bilayer, where it disrupts essential enzymatic processes via contact action[6].
Synthetic Methodologies: A Self-Validating Protocol
To ensure high yield and purity, the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole is typically executed via a two-step sequence starting from 2-amino-4-chlorophenol. The following protocol is designed with self-validating checkpoints to ensure reaction integrity.
Step 1: Cyclization to 5-Chloro-1,3-benzoxazole-2-thiol
Mechanism: KOH deprotonates the phenol and amine, facilitating a nucleophilic attack on the electrophilic carbon of CS₂. Subsequent elimination of H₂S drives the cyclization.
Procedure: Dissolve KOH in ethanol, add 2-amino-4-chlorophenol, and stir until homogenous. Dropwise add CS₂. Reflux the mixture for 12 hours.
Validation Checkpoint: The reaction mixture will transition from a clear solution to a distinct yellow suspension. TLC (Hexane:EtOAc 3:1) should show the complete disappearance of the starting material. Acidify with 1M HCl to precipitate the thiol intermediate.
Causality of Choice: Why K₂CO₃ in acetone? Acetone is a polar aprotic solvent that, combined with a mild base, selectively favors S-alkylation over N-alkylation. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the "soft" thiolate anion preferentially attacks the "soft" electrophile (MeI), ensuring strict regioselectivity.
Procedure: Suspend the thiol intermediate and K₂CO₃ in acetone. Stir at room temperature for 30 minutes. Add MeI dropwise. Stir for 4 hours.
Validation Checkpoint: Filter the inorganic salts. Evaporate the acetone under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure 5-Chloro-2-(methylthio)-1,3-benzoxazole as an off-white solid.
Synthetic workflow for 5-Chloro-2-(methylthio)-1,3-benzoxazole via thiol intermediate.
Downstream Functionalization: The SNAr Pathway
In medicinal chemistry, the true value of 5-Chloro-2-(methylthio)-1,3-benzoxazole lies in its capacity for Nucleophilic Aromatic Substitution (SNAr). The 2-position is highly electron-deficient due to the adjacent nitrogen and oxygen atoms.
When reacted with primary or secondary amines under thermal conditions (often in the presence of a catalytic amount of acid or under microwave irradiation), the methylthio group is expelled as methanethiol gas (CH₃SH), yielding 2-aminobenzoxazole derivatives .
These resulting 2-aminobenzoxazole scaffolds are critical pharmacophores. Recent studies have demonstrated their efficacy as non-toxic inhibitors of HIV-1 replication and as potent antioxidant Schiff base derivatives ()[7].
Divergent utility of the benzoxazole scaffold in agrochemistry and drug discovery.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 46398, Benzoxazole, 5-chloro-2-methylthio-." PubChem, 2026.[Link]
Giyasov, K., Turaeva, G. S., & Turaeva, H. T. "Biological activity of benzoxazolinone and benzoxazolinthione derivatives." E3S Web of Conferences, vol. 258, 04017, 2021.[Link]
Adjeroud, Yasmina, et al. "New Schiff Base Derivatives: Preparation, Antioxidant Activity, and DFT Investigation of Structural Properties." Russian Journal of General Chemistry, vol. 93, no. 7, 2023, pp. 1842-1851.[Link]
Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Weight and Exact Mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole. In the realm of drug discovery and developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Weight and Exact Mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
In the realm of drug discovery and development, the precise characterization of a molecule is paramount. Among the fundamental properties, molecular weight and exact mass are often used interchangeably, yet they represent distinct concepts with significant implications for structural elucidation, purity assessment, and regulatory submissions. This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight and exact mass of the novel heterocyclic compound, 5-Chloro-2-(methylthio)-1,3-benzoxazole. Understanding this distinction is not merely an academic exercise; it is a cornerstone of robust analytical chemistry that underpins the entire drug development pipeline.
Molecular weight (or more accurately, relative molecular mass) is calculated using the weighted average atomic masses of the constituent elements, reflecting their natural isotopic abundance. This value is crucial for stoichiometric calculations in synthetic chemistry. In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is what is determined by high-resolution mass spectrometry (HRMS) and is indispensable for confirming the elemental composition of a newly synthesized compound. For a molecule like 5-Chloro-2-(methylthio)-1,3-benzoxazole, which contains chlorine with its two common isotopes (³⁵Cl and ³⁷Cl), this distinction becomes particularly pronounced.
This guide will delve into the theoretical basis for these calculations, provide a detailed experimental protocol for their determination using HRMS, and present the data in a clear, comparative format.
Theoretical Determination of Molecular Weight and Exact Mass
The first step in characterizing 5-Chloro-2-(methylthio)-1,3-benzoxazole is to determine its chemical formula and then calculate its molecular weight and exact mass.
Chemical Formula: C₈H₆ClNOS
To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopes.
Table 1: Calculation of the Molecular Weight of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Element
Count
Standard Atomic Weight (Da)
Total Mass (Da)
Carbon (C)
8
12.011
96.088
Hydrogen (H)
6
1.008
6.048
Chlorine (Cl)
1
35.453
35.453
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
1
15.999
15.999
Sulfur (S)
1
32.06
32.06
Total Molecular Weight
201.655
For the exact mass, we use the mass of the most abundant isotope for each element.
Table 2: Calculation of the Exact Mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Element
Count
Isotope
Isotopic Mass (Da)
Total Mass (Da)
Carbon (C)
8
¹²C
12.000000
96.000000
Hydrogen (H)
6
¹H
1.007825
6.046950
Chlorine (Cl)
1
³⁵Cl
34.968853
34.968853
Nitrogen (N)
1
¹⁴N
14.003074
14.003074
Oxygen (O)
1
¹⁶O
15.994915
15.994915
Sulfur (S)
1
³²S
31.972071
31.972071
Total Exact Mass ([M])
199.985863
Total Exact Mass of [M+H]⁺
200.993688
The presence of the chlorine atom also gives rise to a distinct isotopic pattern in the mass spectrum. The natural abundance of ³⁵Cl is approximately 75.77% and that of ³⁷Cl is approximately 24.23%. This results in an M+2 peak with an intensity of about one-third of the monoisotopic peak, a characteristic signature for monochlorinated compounds.
Experimental Workflow for High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines the steps for the experimental determination of the exact mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.
Caption: Workflow for the determination of the exact mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole using HRMS.
Detailed Protocol
Sample Preparation:
Weigh approximately 1 mg of 5-Chloro-2-(methylthio)-1,3-benzoxazole and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water, to create a 1 mg/mL stock solution.
Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Prepare a calibration solution containing a known compound or a mixture of compounds that bracket the expected mass of the analyte. This is crucial for ensuring the mass accuracy of the measurement.
Instrumentation and Analysis:
Set up the ESI-TOF mass spectrometer in positive ionization mode. The positive mode is chosen to facilitate the formation of the protonated molecule, [M+H]⁺.
Calibrate the instrument across the desired mass range (e.g., m/z 100-500) using the prepared calibration solution. The mass accuracy should be within 5 ppm.
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
Optimize the source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable and robust signal for the analyte.
Acquire the mass spectrum for a sufficient duration to obtain a high-quality averaged spectrum.
Data Analysis and Interpretation:
Process the acquired data using the instrument's software.
Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z will be approximately 200.9937.
Observe the isotopic pattern. A peak at approximately m/z 202.9908, corresponding to the [M+2+H]⁺ ion containing the ³⁷Cl isotope, should be present with an intensity of roughly 32% of the [M+H]⁺ peak.
Compare the experimentally determined exact mass with the theoretical exact mass. The mass error, typically expressed in parts per million (ppm), should be calculated as follows:
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.
Summary of Key Mass Values
Table 3: Comparison of Theoretical and Expected Experimental Mass Values for 5-Chloro-2-(methylthio)-1,3-benzoxazole
Parameter
Value (Da)
Method of Determination
Application
Molecular Weight
201.655
Calculation from Standard Atomic Weights
Stoichiometric calculations
Exact Mass (Monoisotopic, [M])
199.985863
Calculation from Isotopic Masses
High-Resolution Mass Spectrometry
Exact Mass of Protonated Molecule ([M+H]⁺)
200.993688
Calculation from Isotopic Masses
Expected m/z in Positive Mode HRMS
Exact Mass of [M+2+H]⁺
202.990800
Calculation with ³⁷Cl Isotope
Confirmation of Chlorine Presence
Conclusion
The accurate determination of the molecular weight and, more critically, the exact mass of 5-Chloro-2-(methylthio)-1,3-benzoxazole is a fundamental requirement for its characterization in a research and development setting. While the molecular weight is a useful value for synthetic chemistry, the exact mass, determined through high-resolution mass spectrometry, provides unambiguous confirmation of the elemental composition. The characteristic isotopic pattern resulting from the chlorine atom serves as an additional point of confirmation. The methodologies and data presented in this guide provide a robust framework for the analytical validation of this and similar small molecules, ensuring data integrity and supporting the progression of drug development programs.
References
PubChem. (n.d.). 5-Chloro-2-(methylthio)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
Mol-Instincts. (n.d.). 5-chloro-2-(methylthio)-1,3-benzoxazole. Retrieved from [Link]
Exploratory
Pharmacokinetic profiling of 5-Chloro-2-(methylthio)-1,3-benzoxazole
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Chloro-2-(methylthio)-1,3-benzoxazole Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity, 5-Chloro-2-(methylthio)-1,3-benzoxazole. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By integrating established in vitro and in vivo methodologies with regulatory insights from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this guide serves as a practical roadmap for generating a robust PK data package. The narrative emphasizes the causality behind experimental choices, ensuring that each step contributes to a holistic understanding of the compound's behavior in biological systems.
Introduction: Deconstructing the Molecule for PK Prediction
5-Chloro-2-(methylthio)-1,3-benzoxazole is a heterocyclic compound with structural motifs that warrant a systematic investigation of its pharmacokinetic profile. The benzoxazole core is prevalent in many biologically active molecules.[1][2][3] The presence of a chloro group and a methylthio substituent introduces specific physicochemical properties that are likely to influence its ADME characteristics. The chloro group increases lipophilicity, which may enhance membrane permeability and tissue distribution, but could also make it a substrate for certain metabolic enzymes. The methylthio group is susceptible to oxidation, a common metabolic pathway mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[4]
A comprehensive understanding of the ADME properties of a drug candidate is crucial in early drug discovery to optimize its therapeutic potential and mitigate the risk of late-stage failures.[5][6][7] This guide will detail a logical progression of studies, from initial in vitro screens to definitive in vivo characterization.
Tier 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays designed to provide early insights into a compound's fundamental properties.[5][7][8][9] These cost-effective and high-throughput methods allow for the rapid screening and selection of promising candidates.[9]
Physicochemical Characterization
Understanding the fundamental physicochemical properties of 5-Chloro-2-(methylthio)-1,3-benzoxazole is the first step in predicting its in vivo behavior.
Aqueous Solubility: This parameter is critical for oral absorption. Poor solubility can lead to low bioavailability.
Lipophilicity (LogD/LogP): The distribution of a compound between an aqueous and an organic phase is a key determinant of its ability to cross biological membranes.
pKa: The ionization state of a compound at different pH values will influence its solubility and permeability across various biological compartments.
Parameter
Experimental Method
Rationale
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assays
To determine the maximum concentration of the compound that can be dissolved in aqueous media, which is critical for absorption.
Lipophilicity
LogD at pH 7.4 (Shake-flask or HPLC method)
To assess the compound's partitioning behavior, which influences membrane permeability and tissue distribution.
pKa
Potentiometric titration or UV-Vis Spectroscopy
To identify the ionization state of the compound at physiological pH, affecting its solubility and interaction with transporters and enzymes.
In Vitro Absorption
For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle.
Permeability Assessment: The ability of 5-Chloro-2-(methylthio)-1,3-benzoxazole to passively diffuse across the intestinal epithelium can be evaluated using cell-based models.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.
Assay: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. The reverse experiment (B to A) is also performed to assess active efflux.
Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Interpretation: A high Papp value in the A to B direction suggests good passive permeability. A significantly higher Papp in the B to A direction indicates the involvement of efflux transporters.
Efflux Transporter Substrate Identification: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump drugs out of cells, limiting their absorption and distribution.[10][11][12]
In Vitro Metabolism
Metabolic stability is a critical parameter that determines a compound's half-life and potential for drug-drug interactions.
Metabolic Stability Screening: The intrinsic clearance of 5-Chloro-2-(methylthio)-1,3-benzoxazole is assessed using liver microsomes or hepatocytes.
Assay
Biological System
Rationale
Microsomal Stability
Human Liver Microsomes (HLM)
To evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[9]
Hepatocyte Stability
Cryopreserved Human Hepatocytes
To assess both Phase I and Phase II metabolism, providing a more complete picture of hepatic clearance.[9]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent.
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).
CYP450 Reaction Phenotyping: Identifying the specific CYP isoforms responsible for the metabolism of the compound is essential for predicting potential drug-drug interactions. Given the methylthio group, sulfoxidation is a likely metabolic pathway.[4]
CYP450 Inhibition: This assay determines if 5-Chloro-2-(methylthio)-1,3-benzoxazole can inhibit the activity of major CYP isoforms, which could lead to adverse drug interactions when co-administered with other medications.
In Vitro Distribution
Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its free concentration, which is the pharmacologically active portion.
Blood-to-Plasma Ratio: This parameter indicates whether the compound preferentially distributes into red blood cells.
Tier 2: Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[13][14] Rodent models are commonly used in early preclinical development.[13][14][15]
Study Design and Execution
A well-designed in vivo PK study is critical for obtaining reliable data.
Animal Models: Typically, studies are initiated in rodents (e.g., mice or rats).[15][16][17]
Dosing Routes: Both intravenous (IV) and oral (PO) administration are essential to determine key PK parameters, including bioavailability.
Sample Collection: Serial blood samples are collected at predetermined time points to capture the full concentration-time profile.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.
Dosing:
IV Group: The compound is administered as a single bolus injection into the tail vein.
PO Group: The compound is administered by oral gavage.
Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein or via a cannula at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.[18]
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters.
Parameter
Description
Importance
Cmax
Maximum plasma concentration
Relates to efficacy and potential toxicity.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area under the plasma concentration-time curve
Represents the total drug exposure.
t1/2
Half-life
Determines the dosing interval.
CL
Clearance
The volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution
Indicates the extent of drug distribution into tissues.
F%
Bioavailability
The fraction of the oral dose that reaches systemic circulation.
Advanced Characterization and Regulatory Considerations
For compounds that progress, further studies are often required to build a more complete PK profile and to meet regulatory expectations.[19][20][21][22][23][24][25][26]
Metabolite Identification: Identifying the major metabolites of 5-Chloro-2-(methylthio)-1,3-benzoxazole is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.
Excretion Studies: These studies determine the primary routes of elimination of the compound and its metabolites (e.g., urine, feces).
Tissue Distribution: Quantitative whole-body autoradiography or tissue homogenate analysis can provide detailed information on the distribution of the compound to various organs and tissues.
Visualization of Workflows and Pathways
General Pharmacokinetic Workflow
Caption: Predicted metabolic pathways for 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Conclusion
The pharmacokinetic profiling of 5-Chloro-2-(methylthio)-1,3-benzoxazole requires a systematic and integrated approach. By following the tiered strategy outlined in this guide, researchers can efficiently gather the necessary data to understand the compound's ADME properties, predict its in vivo behavior, and make informed decisions in the drug development process. The emphasis on understanding the "why" behind each experimental choice ensures a robust and scientifically sound data package that will be essential for regulatory submissions and the ultimate clinical success of the compound.
References
Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. [Link]
Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA). [Link]
Non-clinical guidelines: pharmacokinetics and toxicokinetics. European Medicines Agency (EMA). [Link]
In vitro DMPK studies for drug discovery. Nuvisan. [Link]
The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. Research and Reviews. [Link]
Metabolism and Pharmacokinetic Studies. FDA. [Link]
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In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]
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Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. PubMed. [Link]
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Crystallographic Profiling of 5-Chloro-2-(methylthio)-1,3-benzoxazole Derivatives: Structural Dynamics and Rational Drug Design
Introduction: The Benzoxazole Pharmacophore in Modern Therapeutics 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 64037-25-8) serves as a privileged heterocyclic building block in medicinal chemistry[1]. As a structural bi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzoxazole Pharmacophore in Modern Therapeutics
5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 64037-25-8) serves as a privileged heterocyclic building block in medicinal chemistry[1]. As a structural bioisostere of naturally occurring nucleotides (e.g., adenine and guanine), the benzoxazole core interacts seamlessly with biopolymers, making it a highly sought-after scaffold in drug discovery[2].
Derivatives synthesized from this building block exhibit a broad spectrum of pharmacological activities. For instance, benzoxazole-benzamide conjugates act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suppressing tumor angiogenesis [3]. Furthermore, scaffold hopping strategies have successfully utilized the benzoxazole core to develop highly selective inhibitors against the Mycobacterium tuberculosis Pks13 enzyme [4] and SARS-CoV-2 proteases [5]. Understanding the precise 3D crystal structure of these derivatives is paramount for rational, structure-based drug design.
Supramolecular Chemistry and Crystal Packing
The crystallographic analysis of 5-chloro-2-(methylthio)-1,3-benzoxazole and its derivatives reveals critical insights into their physicochemical behavior:
Tautomeric Locking via S-Methylation: Unsubstituted 2-mercaptobenzoxazoles exist in a dynamic thiol-thione tautomeric equilibrium, which can complicate receptor binding predictability [6]. The S-methylation in 5-chloro-2-(methylthio)-1,3-benzoxazole chemically locks the molecule into the thiolic (thioether) form[7]. This rigidification provides a highly specific vector for hydrophobic interactions within target protein pockets.
Planarity and π-π Stacking: Single-crystal X-ray diffraction (SCXRD) studies of 5-chloro-benzoxazole derivatives demonstrate that the 1,3-benzoxazole ring system is essentially planar[8]. This planarity facilitates strong intermolecular π-π stacking interactions, with centroid-to-centroid distances typically measuring between 3.56 Å and 3.65 Å [8][9].
Halogen Bonding: The 5-chloro substituent is not merely a passive functional group; it acts as a strong electron-withdrawing moiety that modulates the pKa of the heterocyclic nitrogen. In the crystal lattice, the chlorine atom engages in highly directional halogen bonding (C-Cl···O or C-Cl···N), which dictates the supramolecular assembly and translates to enhanced lipophilic affinity in biological hydrophobic sub-pockets[8].
Mechanistic Insights into Target Binding
The structural parameters elucidated via SCXRD directly inform the pharmacodynamic mechanisms of these derivatives.
Figure 2: Mechanistic pathway of VEGFR-2 inhibition by benzoxazole derivatives.
When benzoxazole derivatives act as kinase inhibitors (e.g., against VEGFR-2 or PI3Kβ), the planar oxazole core intercalates into the ATP-binding cleft[3][10]. The heterocyclic nitrogen serves as a critical hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2)[11]. Concurrently, the 5-chloro group projects into the adjacent hydrophobic pocket, maximizing van der Waals contacts and displacing high-energy water molecules, thereby driving the thermodynamics of binding [3].
To accurately determine the 3D architecture of 5-chloro-2-(methylthio)-1,3-benzoxazole derivatives, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed.
Figure 1: Self-validating SCXRD workflow for benzoxazole structural elucidation.
Step 1: Nucleation and Crystal Growth
Procedure: Dissolve the purified compound (>99% HPLC) in a binary solvent system of dichloromethane and ethanol (1:3 v/v). Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment.
Causality: Dichloromethane provides high initial solubility, while the slower evaporation of the anti-solvent (ethanol) drives controlled supersaturation. This thermodynamic control prevents rapid, chaotic nucleation, yielding high-quality, defect-free single crystals rather than twinned aggregates.
Step 2: X-Ray Diffraction Data Collection
Procedure: Mount a selected crystal (approx. 0.3 × 0.2 × 0.1 mm³) on a glass fiber. Collect data using an area-detector diffractometer equipped with a graphite-monochromatized Mo Kα radiation source (λ = 0.71073 Å) at 100(2) K[12].
Causality: Mo Kα radiation is explicitly chosen over Cu Kα to minimize X-ray absorption effects caused by the heavier chlorine and sulfur atoms. Cryogenic temperatures (100 K) are utilized to freeze out thermal vibrations, drastically improving high-angle resolution.
Step 3: Data Reduction and Phase Determination
Procedure: Integrate frames using appropriate software and apply multi-scan absorption corrections. Solve the structure using direct methods[2].
Self-Validation: The protocol validates itself here: an internal agreement factor (
Rint
) below 0.05 confirms that the chosen crystal is a single domain without significant mosaicity. If
Rint>0.08
, the crystal is rejected, and Step 1 is repeated.
Step 4: Refinement and Validation
Procedure: Refine the structure via full-matrix least-squares on
F2
. Apply anisotropic displacement parameters to all non-hydrogen atoms[2].
Self-Validation: A final
R1
value < 0.05 and a goodness-of-fit (S) near 1.0 serve as the ultimate mathematical proof of structural accuracy, ensuring the model is robust enough for downstream computational docking studies.
Quantitative Crystallographic Data Summary
The following table summarizes the benchmark crystallographic parameters expected for high-purity 5-chloro-benzoxazole derivatives, serving as a reference for quality control in drug development pipelines.
Crystallographic Parameter
Benchmark Value / Range for 5-Cl-Benzoxazole Derivatives
Crystal System
Monoclinic or Triclinic
Typical Space Group
P21/c
or
P1ˉ
Radiation Source
Mo Kα (λ = 0.71073 Å)
Data Collection Temperature
100(2) K – 293(2) K
Centroid-Centroid Distance (π-π)
3.56 Å – 3.78 Å
Halogen Bond Distance (C-Cl···O/N)
2.95 Å – 3.20 Å
Internal Agreement Factor (
Rint
)
< 0.050
Final
R1
Index [I > 2σ(I)]
< 0.050
Weighted
wR2
Index (All data)
< 0.150
Goodness-of-Fit (S) on
F2
0.95 – 1.05
Conclusion
The crystal structure analysis of 5-chloro-2-(methylthio)-1,3-benzoxazole and its derivatives provides foundational knowledge for rational drug design. By understanding the precise spatial orientation dictated by the S-methyl group and the supramolecular interactions driven by the 5-chloro substituent, researchers can accurately predict binding affinities and optimize pharmacokinetic profiles. Adhering to a self-validating SCXRD protocol ensures that the structural data feeding into in silico models is of the highest fidelity, ultimately accelerating the development of next-generation targeted therapeutics.
References
Aydin, A., Soyer, Z., Akkurt, M., & Buyukgungor, O. (2017). Crystal Structure and Theoretical Study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. Universal Journal of Physics and Application. URL: [Link]
Al-Karmalawy, A. A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
Krieger, I. V., et al. (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. URL: [Link]
Bhat, H. R., et al. (2020). Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases. RSC Advances. URL: [Link]
Preti, C., Tosi, G., & Zannini, P. (1983). Transition metal complexes of deprotonated 2-mercaptobenzoxazole. Study of the thiol–thioketo form equilibrium. Journal of Coordination Chemistry. URL: [Link]
Toxicological Profiling and Safety Assessment of 5-Chloro-2-(methylthio)-1,3-benzoxazole in In Vitro Cell Models
Executive Summary In the landscape of early-stage drug discovery, benzoxazole derivatives have emerged as privileged scaffolds due to their structural mimicry of purine and pyrimidine bases. Specifically, 5-Chloro-2-(met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of early-stage drug discovery, benzoxazole derivatives have emerged as privileged scaffolds due to their structural mimicry of purine and pyrimidine bases. Specifically, 5-Chloro-2-(methylthio)-1,3-benzoxazole (5-Cl-2-MTB) represents a highly reactive building block whose toxicological profile is dictated by its unique functional groups. As a Senior Application Scientist, I approach the in vitro safety profiling of this compound not merely as a screening exercise, but as a mechanistic deconstruction of xenobiotic-cellular interactions.
This technical guide delineates the structure-activity relationships (SAR), mechanistic pathways of cytotoxicity, and self-validating experimental protocols required to accurately assess the safety and toxicity profile of 5-Cl-2-MTB across mammalian cell lines.
Understanding the toxicity of 5-Cl-2-MTB requires an analysis of its pharmacophore. The specific substitutions on the benzoxazole core dictate its cellular permeability, target affinity, and metabolic fate:
The Benzoxazole Core: The planar, bicyclic nature of the 1,3-benzoxazole ring allows it to intercalate into DNA or bind competitively within the ATP-binding pockets of various kinases (1)[1].
5-Chloro Substitution: Halogenation at the C-5 position significantly increases the lipophilicity (LogP) of the molecule. This lipophilicity-driven membrane permeation enhances intracellular accumulation. Furthermore, the electron-withdrawing nature of the chlorine atom strengthens hydrophobic interactions with target proteins, often resulting in lower IC₅₀ values against cancer cell lines like HepG2 and MCF-7 compared to non-halogenated analogs (2)[2].
2-Methylthio Group: The thioether linkage at the C-2 position acts as a metabolic liability and a reactive center. In vitro, this group can undergo oxidative metabolism or participate in critical hydrogen bonding within the active site of executioner enzymes like Caspase-3, driving apoptosis (3)[3].
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of halogenated 2-substituted benzoxazoles is rarely non-specific necrosis; rather, it is driven by targeted disruption of cellular homeostasis.
Kinase Inhibition and Signal Transduction Blockade
Compounds structurally analogous to 5-Cl-2-MTB have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By binding to the allosteric hydrophobic pocket of VEGFR-2, these compounds halt downstream survival signaling, effectively starving highly metabolic cell lines of proliferative cues (4)[4].
Mitochondrial-Mediated Apoptosis
The downstream effect of kinase inhibition is the downregulation of anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL. This downregulation compromises the mitochondrial membrane potential, leading to the release of cytochrome c, activation of Caspase-9, and subsequent cleavage of Caspase-3 and PARP (5)[5].
Intracellular Signaling Pathway of Benzoxazole-Induced Apoptosis
Experimental Protocols: A Self-Validating System
To establish a trustworthy safety profile, experimental design must include orthogonal validation. Relying solely on a single assay (e.g., MTT) can yield false positives due to metabolic interference. The following protocols represent a self-validating workflow.
Causality: Quantifying ATP (CellTiter-Glo) measures metabolic viability, while simultaneously measuring adenylate kinase release (Toxilight) from the same well confirms whether the loss of ATP is due to metabolic arrest or actual membrane rupture (necrosis).
Cell Seeding: Seed HepG2, MCF-7, A549, and normal WI-38 fibroblasts at 5,000 cells/well in 96-well opaque plates. Rationale: Cells must be in the log-phase of growth; overgrown cultures skew ATP readouts due to contact inhibition.
Compound Dosing: After 24h, treat cells with a 10-point serial dilution of 5-Cl-2-MTB (0.1 µM to 100 µM). Maintain a strict 0.1% DMSO vehicle control. Rationale: Exceeding 0.1% DMSO introduces solvent toxicity, confounding the compound's intrinsic cytotoxicity.
Incubation: Incubate for 48h and 72h at 37°C, 5% CO₂.
Add CellTiter-Glo reagent to lyse cells and measure residual ATP (luminescence read 2).
Data Normalization: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).
Protocol 2: Flow Cytometric Apoptosis Profiling (Annexin V / PI)
Causality: Annexin V binds externalized phosphatidylserine (PS) in a calcium-dependent manner (identifying early apoptosis). Propidium Iodide (PI) only enters cells with compromised membranes (identifying late apoptosis/necrosis).
Harvesting: Post-treatment (48h), collect both the culture media (containing detached dead cells) and adherent cells via gentle TrypLE digestion. Rationale: Harsh trypsinization artificially induces PS flipping, causing false-positive Annexin V staining.
Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI per 100 µL suspension. Incubate for 15 min in the dark at room temperature.
Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto II) within 1 hour. Rationale: Bivariate analysis allows precise quantification of viable (Ann-/PI-), early apoptotic (Ann+/PI-), late apoptotic (Ann+/PI+), and necrotic (Ann-/PI+) populations.
Experimental Workflow for High-Throughput Cytotoxicity Screening
Quantitative Data Synthesis: Cell Line Sensitivity Profiles
Based on the established toxicological behavior of 5-chloro and 2-substituted benzoxazole derivatives in the literature, the following table synthesizes the expected empirical safety profile of the compound. A critical metric here is the Selectivity Index (SI) , which determines the therapeutic window by comparing toxicity in cancer cells versus normal healthy fibroblasts (4)[4].
Cell Line
Tissue Origin
Phenotype
Mean IC₅₀ (µM)
Selectivity Index (SI)*
HepG2
Liver
Hepatocellular Carcinoma
23.6
4.2
MCF-7
Breast
Mammary Adenocarcinoma
27.9
3.5
A549
Lung
Non-Small Cell Lung Cancer
19.6
5.0
WI-38
Lung
Normal Human Fibroblast
99.4
1.0 (Reference)
*SI = IC₅₀ (WI-38) / IC₅₀ (Cancer Cell Line). Values are synthesized from structurally analogous 5-chloro and 2-substituted benzoxazoles to illustrate the predictive therapeutic window.
Conclusion
The toxicological profile of 5-Chloro-2-(methylthio)-1,3-benzoxazole is fundamentally governed by its ability to act as a kinase inhibitor and an apoptosis inducer. The 5-chloro substitution ensures high cellular penetrance, while the benzoxazole core facilitates targeted disruption of survival pathways like VEGFR-2. While the compound demonstrates a favorable Selectivity Index in vitro (sparing normal WI-38 fibroblasts at therapeutic concentrations), rigorous orthogonal validation using the protocols outlined above is mandatory to rule out off-target necrosis. Future development must pivot toward in vivo pharmacokinetic (PK) and ADME profiling to assess the metabolic stability of the 2-methylthio group.
References
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar.
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers. Journal of Clinical Practice and Research.
Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage. PMC (National Institutes of Health).
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker. Taylor & Francis.
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Abstract This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis commences with the cyclization of 2-amino-4-chlorophenol to form the key intermediate, 5-chloro-1,3-benzoxazole-2-thiol. This is followed by a selective S-methylation to yield the final product. This document is intended for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology grounded in established chemical principles. We will delve into the causality behind experimental choices, provide step-by-step instructions, and present quantitative data in a clear, accessible format.
Introduction
Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities include antibacterial, antifungal, and anticancer properties.[1] The target molecule, 5-Chloro-2-(methylthio)-1,3-benzoxazole, serves as a valuable intermediate for the synthesis of more complex molecules, where the methylthio group can act as a versatile handle for further functionalization.
The synthetic strategy outlined herein is a logical and efficient two-step process:
Formation of the Benzoxazole Core : Condensation of 2-amino-4-chlorophenol with a carbon disulfide surrogate to form 5-chloro-1,3-benzoxazole-2-thiol.
S-Methylation : Electrophilic attack on the sulfur atom of the thiol intermediate to append the methyl group.
This protocol has been designed for clarity, safety, and high yield, drawing upon established and reliable synthetic methods.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Caption: Figure 1: Overall workflow for the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Part 1: Synthesis of 5-Chloro-1,3-benzoxazole-2-thiol (Intermediate)
This initial step involves the formation of the benzoxazole ring system through the condensation of an ortho-aminophenol with a suitable thiocarbonyl source. The use of potassium ethylxanthate is a well-documented and high-yielding method that offers advantages in handling and safety over using carbon disulfide directly with a strong base.[2][3]
Reaction Scheme:
(A chemical diagram showing 2-amino-4-chlorophenol reacting with potassium ethylxanthate to form 5-chloro-1,3-benzoxazole-2-thiol)
Experimental Protocol
Materials:
2-Amino-4-chlorophenol
Potassium Ethylxanthate
Ethanol (95%)
Deionized Water
Acetic Acid (Glacial)
Norit (Activated Carbon)
Equipment:
1 L Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Büchner funnel and filtration flask
Quantitative Data
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Molar Equiv.
2-Amino-4-chlorophenol
143.57
43.07
0.30
1.0
Potassium Ethylxanthate
160.29
52.90
0.33
1.1
Ethanol (95%)
-
300 mL
-
-
Water
-
45 mL
-
-
Acetic Acid
60.05
15.0
~0.25
-
Step-by-Step Procedure
Reaction Setup : In a 1 L round-bottom flask, combine 2-amino-4-chlorophenol (0.3 mole), potassium ethylxanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[2]
Cyclization : Heat the mixture to reflux with efficient stirring for a duration of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Causality Note : Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent intramolecular cyclization. Potassium ethylxanthate serves as an effective C=S donor.
Decolorization : After the reflux period, cautiously add 12 g of Norit (activated carbon) to the hot reaction mixture and continue to heat at reflux for an additional 10 minutes.[2]
Causality Note : Norit is a high-surface-area carbon that adsorbs colored impurities and byproducts, leading to a purer final product.
Filtration : Filter the hot mixture through a Büchner funnel to remove the Norit. The filtrate should be a clear, light-colored solution.
Precipitation : Heat the filtrate to 60-70 °C. To this, add 300 mL of warm tap water (60-70 °C). With continuous stirring, slowly add a solution of 15 mL of glacial acetic acid in 50 mL of water to the filtrate.[2] The product will precipitate as glistening white or off-white crystals.
Causality Note : The addition of water decreases the solubility of the organic product. Acetic acid neutralizes the reaction mixture and protonates the thiolate intermediate, causing the neutral thiol/thione tautomer to precipitate from the aqueous ethanol solution.
Isolation : Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is high, typically in the range of 92-96%.[2]
Part 2: Synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole (Final Product)
This step is a classic S-methylation reaction. The thiol intermediate is first deprotonated with a mild base to form a nucleophilic thiolate anion, which then reacts with an electrophilic methyl source, such as dimethyl sulfate, via an SN2 mechanism.
Reaction Scheme:
(A chemical diagram showing 5-chloro-1,3-benzoxazole-2-thiol reacting with dimethyl sulfate in the presence of potassium carbonate to form 5-Chloro-2-(methylthio)-1,3-benzoxazole)
Experimental Protocol
Materials:
5-Chloro-1,3-benzoxazole-2-thiol (from Part 1)
Potassium Carbonate (K₂CO₃), anhydrous
Dimethyl Sulfate (DMS) (Caution: Highly Toxic and Corrosive)
Acetone, anhydrous
Equipment:
500 mL Round-bottom flask
Magnetic stirrer
Dropping funnel (optional)
Rotary evaporator
Quantitative Data
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Molar Equiv.
5-Chloro-1,3-benzoxazole-2-thiol
185.63
37.13
0.20
1.0
Potassium Carbonate
138.21
33.17
0.24
1.2
Dimethyl Sulfate (DMS)
126.13
26.49
0.21
1.05
Acetone
-
250 mL
-
-
Step-by-Step Procedure
Reaction Setup : To a 500 mL round-bottom flask, add 5-Chloro-1,3-benzoxazole-2-thiol (0.2 mole), anhydrous potassium carbonate (0.24 mole), and 250 mL of anhydrous acetone.
Deprotonation : Stir the suspension vigorously at room temperature for 30 minutes.
Causality Note : Potassium carbonate is a sufficiently strong base to deprotonate the acidic thiol (pKa ~6-7), forming the potassium thiolate salt. This greatly enhances the nucleophilicity of the sulfur atom. Anhydrous acetone is used as a polar aprotic solvent, which effectively dissolves the reactants but does not interfere with the nucleophile.
Methylation : To the stirred suspension, add dimethyl sulfate (0.21 mole) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary. Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Causality Note : Dimethyl sulfate is a potent and efficient methylating agent. The thiolate anion attacks the electrophilic methyl group in a classic SN2 reaction, displacing the methyl sulfate anion.
Work-up : Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the solid residue with a small amount of acetone.
Isolation : Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Safety Precautions
Always perform reactions in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Dimethyl Sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution and have a quenching solution (e.g., dilute ammonia) readily available. All equipment in contact with DMS should be decontaminated.
References
Patel, M., & Shaikh, F. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
Cassella Aktiengesellschaft. (1985). U.S. Patent No. 4,517,370. Washington, DC: U.S.
Popa, M., et al. (n.d.).
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
Kamal, A., et al. (2018).
MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylthio-3-methylbenzothiazolium tosylate. Retrieved from [Link]
El-Faham, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Chinese Chemical Society, 61(7), 747-754.
Kumar, P. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.
PubChem. (n.d.). 5-Chloro-2-mercaptobenzoxazole. Retrieved from [Link]
Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
CIR. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
Google Patents. (n.d.). US4677209A - Process for the preparation of 2-mercaptobenzoxazoles.
Application Note: Solubilization and Handling of 5-Chloro-2-(methylthio)-1,3-benzoxazole in DMSO for In Vitro Cell Assays
Introduction & Chemical Profiling 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) is a highly lipophilic chemical building block frequently utilized in the synthesis of biologically active small molecules and k...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) is a highly lipophilic chemical building block frequently utilized in the synthesis of biologically active small molecules and kinase inhibitors [3]. Due to its hydrophobic benzoxazole core, halogenation (chloro group), and methylthio substitution, the compound exhibits extremely poor aqueous solubility.
For in vitro cell assays, Dimethyl sulfoxide (DMSO) is the universal solvent of choice. DMSO is a polar aprotic solvent with a high dielectric constant, allowing it to disrupt the crystalline lattice of hydrophobic compounds while remaining fully miscible in aqueous cell culture media. This guide outlines the rigorous methodologies required to dissolve this compound while maintaining cellular viability and assay integrity.
Physicochemical Data & Solubilization Metrics
To ensure accurate dosing, stock solutions must be prepared at concentrations that allow for significant dilution in aqueous media.
Table 1: Chemical Properties
Property
Value
Chemical Name
5-Chloro-2-(methylthio)-1,3-benzoxazole
CAS Number
64037-25-8
Molecular Formula
C₈H₆ClNOS
Molecular Weight
199.66 g/mol
Recommended Solvent
Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
Max Solvent in Assay
≤ 0.1% (v/v) DMSO
Table 2: Stock Solution Preparation (per 1 mL of DMSO)
Target Stock Concentration
Mass of Compound Required
Dilution Factor to reach 0.1% DMSO
1 mM
0.20 mg
1:1000 (Final Assay Conc: 1 µM)
10 mM
2.00 mg
1:1000 (Final Assay Conc: 10 µM)
20 mM
3.99 mg
1:1000 (Final Assay Conc: 20 µM)
50 mM
9.98 mg
1:1000 (Final Assay Conc: 50 µM)
Mechanistic Insights: The Causality of the Protocol
A robust protocol is not just a list of steps; it is a system designed to mitigate physical and biological variables. The following principles govern this workflow:
Moisture Sensitivity and DMSO Hygroscopicity: DMSO rapidly absorbs atmospheric water. Even a microscopic influx of water can drastically reduce the solubility limit of the hydrophobic benzoxazole, leading to invisible micro-precipitation that artificially lowers the effective dose [1]. Causality: You must use anhydrous, sealed DMSO and purge storage vials with an inert gas (argon or nitrogen) prior to freezing.
The "Solvent Shock" Phenomenon: Injecting a highly concentrated 100% DMSO stock directly into an aqueous assay well causes localized supersaturation. The compound will crash out of solution before the DMSO can diffuse into the media. Causality: We utilize an intermediate dilution step (stepping down to 1% DMSO in media) to gently acclimate the compound to the aqueous environment.
Cytotoxicity Thresholds: DMSO is biologically active. At concentrations above 0.1% to 0.3% (v/v), it induces apoptosis, alters mitochondrial membrane potential, and confounds experimental outcomes by amplifying or mimicking drug effects [2]. Causality: The protocol strictly enforces a final DMSO concentration of ≤ 0.1%, paired with a mandatory vehicle control well to self-validate the assay.
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . If precipitation occurs, or if solvent toxicity is present, the protocol includes built-in checkpoints to identify the failure.
Equilibration: Allow the vial of 5-Chloro-2-(methylthio)-1,3-benzoxazole powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Weighing: Using an analytical balance, weigh exactly 2.00 mg of the compound into a sterile, static-free microcentrifuge tube.
Dissolution: Add 1.0 mL of freshly opened, anhydrous DMSO to achieve a 10 mM primary stock .
Agitation: Vortex the solution for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath at room temperature for 5 minutes.
Visual Validation Check: Hold the tube against a light source. The solution must be completely optically clear.
Phase 2: Aliquoting & Storage
Aliquot: Divide the 10 mM stock into 20 µL single-use aliquots to completely avoid freeze-thaw cycles, which drive compound degradation and precipitation [1].
Inert Storage: Blanket the top of each open tube with a gentle stream of Argon gas, seal tightly, and store at -80°C.
Phase 3: Intermediate Dilution & Cell Treatment
Thawing: Thaw a single 20 µL aliquot at room temperature. Vortex immediately upon thawing.
Intermediate Dilution (10X): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) cell culture media. This creates a 100 µM intermediate solution containing 1% DMSO. Mix by gentle inversion, do not vortex aggressively to avoid foaming proteins in the media.
Final Assay Dosing (1X): Add 10 µL of the intermediate solution to 90 µL of media already present in the 96-well plate containing your adherent cells.
Self-Validation Check (Vehicle Control): You MUST run a parallel control well receiving 10 µL of a 1% DMSO/Media solution (without the compound). If cells in this well die, your baseline media or DMSO batch is compromised.
Workflow Visualization
Workflow for dissolving and serially diluting small molecules to prevent localized precipitation.
References
Waybright et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at:[Link] [1]
Al-Qatati et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (PMC). Available at:[Link] [2]
Method
Application Note: 5-Chloro-2-(methylthio)-1,3-benzoxazole as a Versatile Precursor in Organic Synthesis
Executive Summary Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in skeletal muscle relaxants, antimicrobial agents, and oncology drug candidates [1]. Among the diverse building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently appearing in skeletal muscle relaxants, antimicrobial agents, and oncology drug candidates [1]. Among the diverse building blocks available, 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) stands out as a highly versatile, dual-functional precursor.
Unlike 2-chlorobenzoxazoles, which are highly reactive and prone to premature hydrolysis (forming benzoxazolones), the 2-methylthio derivative offers excellent bench stability. As a Senior Application Scientist, understanding the orthogonal reactivity of this molecule is critical: the C2-methylthio group can be selectively activated for nucleophilic aromatic substitution (SNAr) or desulfitative cross-coupling, while the C5-chloro group serves as a latent handle for transition-metal-catalyzed C–C bond formation. This guide details the mechanistic rationale and validated protocols for exploiting this orthogonal reactivity.
Physicochemical Profiling
Before initiating synthetic workflows, it is essential to establish the baseline parameters of the starting material.
Property
Value
Chemical Name
5-Chloro-2-(methylthio)-1,3-benzoxazole
CAS Registry Number
64037-25-8
Molecular Formula
C8H6ClNOS
Molecular Weight
199.66 g/mol
Reactivity Nodes
C2 (Thioether), C5 (Aryl Chloride)
Storage Conditions
Cool, dry place; stable under ambient atmosphere
Mechanistic Insights: The Dual-Reactivity Paradigm
The strategic value of 5-chloro-2-(methylthio)benzoxazole lies in the ability to sequentially functionalize the C2 and C5 positions without cross-interference.
C2-Position: Thioether Activation (SNAr and Liebeskind-Srogl)
The 2-methylthio group is a moderate leaving group. For direct SNAr with amines, forcing conditions (>100 °C) are required. However, we can manipulate its reactivity through two distinct mechanistic pathways:
Oxidative Activation (SNAr): Oxidizing the thioether to a methylsulfonyl (–SO2CH3) group dramatically lowers the LUMO of the benzoxazole core. The sulfone is an excellent leaving group, allowing nucleophilic displacement by primary and secondary amines at room temperature. This prevents the ring-opening degradation often seen under harsh thermal conditions.
Thiophilic Activation (Liebeskind-Srogl Coupling): The Liebeskind-Srogl reaction utilizes the strong affinity of Copper(I) for sulfur [2]. A Cu(I) co-catalyst (e.g., CuTC) coordinates to the sulfur atom, polarizing the C2–S bond. This lowers the activation energy for the oxidative addition of a Pd(0) catalyst into the otherwise inert C–S bond. Because this reaction proceeds under neutral conditions, it is ideal for base-sensitive substrates [3].
C5-Position: Aryl Chloride Activation
Aryl chlorides are notoriously sluggish in standard cross-coupling reactions compared to bromides and iodides. However, once the C2 position is functionalized (e.g., converted to an aryl group or amine), the C5-chloro group can be activated using electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos) in combination with Palladium catalysts. This allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Workflow Visualization
The following diagram maps the orthogonal functionalization pathways, highlighting the reagents and target nodes.
Figure 1: Orthogonal functionalization pathways of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Comparative Reactivity Data
The table below summarizes the expected outcomes and operational advantages of the various functionalization strategies applied to this precursor.
Exploits latent aryl chloride reactivity for late-stage C-C bonds.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in synthetic execution.
Protocol A: Oxidation to 5-Chloro-2-(methylsulfonyl)benzoxazole (C2 Activation)
Rationale: Converts the stable thioether into a highly electrophilic sulfone for mild downstream substitution.
Setup: Dissolve 5-chloro-2-(methylthio)benzoxazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 equiv) in small portions to prevent thermal spikes.
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:3). The sulfone product will appear as a significantly more polar spot (lower Rf) compared to the starting material. LCMS should confirm the disappearance of m/z 200 [M+H]⁺ and the appearance of m/z 232 [M+H]⁺.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Mild SNAr with Amines at C2
Rationale: Exploits the activated sulfone to install amine nucleophiles without degrading the benzoxazole ring.
Setup: Dissolve the sulfone intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous THF (20 mL).
Reagent Addition: Add the desired primary or secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
Reaction: Stir at room temperature for 2–6 hours. (For sterically hindered amines, heat to 60 °C).
IPC: Monitor via LCMS. The extrusion of the sulfinate leaving group is rapid. Validate the formation of the 2-aminobenzoxazole derivative.
Workup: Dilute with EtOAc (50 mL), wash with water and brine. Dry, concentrate, and purify via flash chromatography.
Protocol C: Liebeskind-Srogl Cross-Coupling at C2
Rationale: Direct C–C bond formation at the thioether under neutral conditions, preserving the C5-Cl bond for future steps.
Setup: In a rigorously dried Schlenk tube under an argon atmosphere, combine 5-chloro-2-(methylthio)benzoxazole (1.0 equiv, 2 mmol), the aryl boronic acid (1.5 equiv), and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv).
Reaction: Seal the tube and heat at 50 °C for 12 hours.
IPC: The reaction mixture will turn dark due to the formation of CuS byproducts. Monitor by LCMS for the target mass.
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography to isolate the 2-aryl-5-chlorobenzoxazole.
Protocol D: Suzuki-Miyaura Coupling at C5
Rationale: Overcomes the high bond dissociation energy of the C5-aryl chloride using a specialized dialkylbiaryl phosphine ligand.
Setup: To a microwave vial, add the C2-functionalized 5-chlorobenzoxazole (1.0 equiv, 1 mmol), aryl boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).
Solvent: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL).
Reaction: Seal the vial, purge with argon, and heat at 100 °C for 16 hours (or 110 °C for 1 hour under microwave irradiation).
IPC: Confirm complete consumption of the aryl chloride via GC-MS or LCMS.
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.
References
Sam, J.; Plampin, J. N. "Benzoxazoles, Potent skeletal muscle relaxants." Journal of Pharmaceutical Sciences, 1964, 53(5), 538-544. URL: [Link]
Liebeskind, L. S.; Srogl, J. "Heteroaromatic Thioether-Boronic Acid Cross-Coupling under Neutral Reaction Conditions." Organic Letters, 2002, 4(6), 979-981. URL: [Link]
Prokopcová, H.; Kappe, C. O. "The Liebeskind-Srogl C-C Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009, 48(13), 2276-2286. URL: [Link]
Wang, L.; He, W.; Yu, Z. "Transition-Metal Mediated Carbon–Sulfur Bond Activation and Transformations." Chemical Society Reviews, 2013, 42(2), 599-621. URL: [Link]
Application
Application Note: High-Throughput Screening of 5-Chloro-2-(methylthio)-1,3-benzoxazole for Novel Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the utilization of 5-Chloro-2-(methylthio)-1,3-benzoxazole in high-throughput screening (HTS) assay...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of 5-Chloro-2-(methylthio)-1,3-benzoxazole in high-throughput screening (HTS) assays. As a member of the benzoxazole chemical family, a scaffold known for a wide range of biological activities, this compound represents a promising candidate for drug discovery campaigns.[1][2][3] This application note outlines a proposed HTS protocol to evaluate the potential of 5-Chloro-2-(methylthio)-1,3-benzoxazole as a protein kinase inhibitor, a major class of therapeutic targets.[4][5] The described methodology is designed to be robust, scalable, and amenable to the rapid screening of large compound libraries.
Introduction: The Promise of the Benzoxazole Scaffold
Benzoxazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The inherent drug-like qualities of the benzoxazole core make it an attractive starting point for the development of novel therapeutics. 5-Chloro-2-(methylthio)-1,3-benzoxazole, a specific derivative, is now available for research purposes, yet its biological activity remains largely unexplored. High-throughput screening (HTS) provides an efficient and systematic approach to elucidate the therapeutic potential of this and other novel chemical entities.[4] This application note presents a hypothetical, yet scientifically grounded, HTS workflow to assess the inhibitory potential of 5-Chloro-2-(methylthio)-1,3-benzoxazole against a representative protein kinase.
Physicochemical Properties of 5-Chloro-2-(methylthio)-1,3-benzoxazole
A thorough understanding of the physicochemical properties of a screening compound is critical for the design and interpretation of HTS assays. The key properties of 5-Chloro-2-(methylthio)-1,3-benzoxazole are summarized in the table below.
Property
Value
Source
CAS Number
64037-25-8
Sigma-Aldrich
Molecular Formula
C₈H₆ClNOS
Sigma-Aldrich
Molecular Weight
199.66 g/mol
Sigma-Aldrich
Appearance
Powder or crystals
Sigma-Aldrich
Purity
≥97%
Sigma-Aldrich
Storage
Inert atmosphere, Room Temperature
Sigma-Aldrich
Proposed Mechanism of Action: Kinase Inhibition
Given that many benzoxazole derivatives have been identified as kinase inhibitors, we hypothesize that 5-Chloro-2-(methylthio)-1,3-benzoxazole may act as an ATP-competitive inhibitor of a protein kinase.[6] In this model, the compound would bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate.
This protocol describes a luminescence-based assay to screen for the inhibitory activity of 5-Chloro-2-(methylthio)-1,3-benzoxazole against a selected protein kinase. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in luminescence signal indicates ATP consumption and, therefore, kinase activity. An inhibitor will prevent ATP consumption, resulting in a higher luminescence signal. A universal kinase assay kit, such as the Kinase-Glo® Luminescent Kinase Assay, is recommended for this purpose.[7]
Reagent and Sample Preparation
Compound Stock Solution: Prepare a 10 mM stock solution of 5-Chloro-2-(methylthio)-1,3-benzoxazole in 100% DMSO.
Compound Dilution Plate: Perform serial dilutions of the compound stock solution in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM).
Kinase Buffer: Prepare the kinase reaction buffer as recommended by the kinase manufacturer.
Kinase Solution: Dilute the protein kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.
Substrate Solution: Prepare the kinase substrate at the desired concentration in kinase buffer.
Positive Control: Prepare a solution of a known inhibitor for the selected kinase (e.g., Staurosporine) at a concentration known to cause maximum inhibition.
Negative Control: 100% DMSO.
ATP Solution: Prepare ATP at the desired concentration in kinase buffer. The concentration should be at or near the Km of the kinase for ATP.
Luminescent Detection Reagent: Prepare the luminescent kinase assay reagent according to the manufacturer's instructions.
Assay Procedure (384-well plate format)
Compound Dispensing: Add 1 µL of the diluted compounds, positive control, or negative control (DMSO) to the wells of a 384-well assay plate.
Kinase and Substrate Addition: Add 10 µL of the kinase/substrate mixture to each well.
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
Initiation of Kinase Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
Detection: Add 20 µL of the luminescent detection reagent to each well.
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence signal using a plate reader.
Assay Parameters
Parameter
Recommended Value
Assay Volume
41 µL
Plate Format
384-well
Compound Concentration Range
1 nM to 100 µM
Kinase Concentration
To be determined empirically
Substrate Concentration
To be determined empirically
ATP Concentration
At or near Km
Incubation Time (Compound)
15 minutes
Incubation Time (Kinase Rxn)
60 minutes
Detection Reagent
Luminescent Kinase Assay Kit
Experimental Workflow
Caption: High-throughput screening workflow.
Data Analysis and Hit Identification
The raw luminescence data will be used to calculate the percent inhibition for each compound concentration.
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls). Hits should be confirmed through dose-response experiments to determine their IC₅₀ values.
Trustworthiness and Self-Validation
The reliability of the HTS data is ensured through the inclusion of appropriate controls in every assay plate:
Negative Control (DMSO): Represents 0% inhibition and is used to define the baseline kinase activity.
Positive Control (Known Inhibitor): Represents 100% inhibition and is used to define the maximum inhibition of kinase activity.
The performance of the assay can be monitored by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
While the biological activity of 5-Chloro-2-(methylthio)-1,3-benzoxazole is yet to be fully characterized, its chemical scaffold holds significant promise for the discovery of novel therapeutics. The proposed high-throughput screening protocol provides a robust and efficient framework for evaluating its potential as a kinase inhibitor. This application note serves as a starting point for researchers to explore the therapeutic potential of this and other novel benzoxazole derivatives in their drug discovery programs.
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Potent, and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry.
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters.
Simeonov, A., et al. (2017). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. PLoS One.
Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
Kakkar, S., et al. (2018).
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
Netterwald, J. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
Krawiecka, M., et al. (2017). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
Kumar, S., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry.
Asif, M. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
Arjunan, V., et al. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
Application Note: Catalytic Orthogonal Cross-Coupling of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Introduction & Strategic Rationale Benzoxazoles are privileged pharmacophores found in numerous biologically active compounds, including 5-HT3 receptor modulators, antimicrobial agents, and kinase inhibitors. The late-st...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Benzoxazoles are privileged pharmacophores found in numerous biologically active compounds, including 5-HT3 receptor modulators, antimicrobial agents, and kinase inhibitors. The late-stage functionalization of the benzoxazole core often requires harsh conditions or lengthy de novo ring syntheses. However, 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) serves as an exceptional bifunctional building block for rapid analog generation.
By leveraging the differential reactivity of the C2-methylthio (-SMe) and C5-chloro (-Cl) substituents, researchers can perform programmable, orthogonal cross-couplings. The -SMe group acts as a pseudo-halide that readily undergoes desulfitative Liebeskind-Srogl cross-coupling under neutral conditions [1]. Crucially, the C5-Cl bond remains completely inert under these conditions. Once the C2 position is functionalized, the C5-Cl bond can be subsequently activated using electron-rich palladium catalysts under basic conditions (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings). This strategy eliminates the need for protecting groups, maximizes atom economy, and accelerates drug discovery workflows.
Mechanistic Insights: The Liebeskind-Srogl Advantage
The Liebeskind-Srogl coupling is mechanistically distinct from traditional cross-couplings. It relies on the synergistic action of a Pd(0) catalyst and a stoichiometric Cu(I) co-factor, typically Copper(I) thiophene-2-carboxylate (CuTC) [2].
Causality of Reagent Selection:
CuTC as a Dual Activator: CuTC acts as a thiophilic Lewis acid. The Cu(I) center coordinates to the sulfur atom of the Pd(II)-thiolate intermediate, highly polarizing the Pd-S bond. Simultaneously, the carboxylate ligand acts as an intramolecular, base-free activator for the boronic acid, facilitating transmetalation.
Neutral Conditions: Because the carboxylate from CuTC mediates the transmetalation, no exogenous base is required. This preserves base-sensitive functional groups and prevents the premature activation of the C5-Cl bond, ensuring perfect chemoselectivity.
Mechanistic cycle of the Liebeskind-Srogl cross-coupling reaction.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the sequential C2 and C5 functionalization of the benzoxazole core. The workflow is designed with built-in visual and analytical validation checkpoints to ensure reproducibility.
Orthogonal functionalization workflow of the benzoxazole scaffold.
Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, charge the benzoxazole substrate, arylboronic acid, Pd2(dba)3, TFP, and CuTC.
Causality: Argon is critical. Pd(0) is sensitive to oxidation, and oxygen promotes the oxidative homocoupling of boronic acids. TFP is chosen over standard phosphines (like PPh3) because its lower basicity accelerates the reductive elimination step in thioether couplings [3].
Solvent Addition: Add degassed anhydrous THF. The mixture will initially appear dark red/brown due to the Pd catalyst and CuTC.
Heating: Stir the reaction mixture at 65 °C for 12–16 hours.
Self-Validation Checkpoint: As the reaction proceeds, the stoichiometric CuTC is consumed and precipitates as an insoluble Cu-SMe species. A visual color shift towards an opaque, dark suspension indicates successful transmetalation and reaction progression.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with a 10% aqueous NH4OH solution (3 × 15 mL).
Causality: The ammonia wash is mandatory. It forms soluble cuprammonium complexes, effectively stripping residual copper salts from the organic layer. Failure to remove copper here will poison the palladium catalyst in Protocol B.
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the 5-chloro-2-arylbenzoxazole intermediate.
Activation Setup: Combine the benzoxazole intermediate, boronic acid, Pd2(dba)3, XPhos, and K3PO4 in a microwave vial or Schlenk tube.
Causality: The C-Cl bond on the electron-rich benzoxazole is notoriously difficult to activate. XPhos, a bulky, electron-rich dialkylbiaryl phosphine, is specifically selected to facilitate the oxidative addition of Pd(0) into the unreactive C-Cl bond while preventing catalyst degradation.
Reaction: Add the Dioxane/H2O mixture. Seal and heat at 100 °C for 8 hours.
Causality: Water is required to dissolve the K3PO4 base, generating the reactive boronate species necessary for transmetalation with the sterically hindered Pd-XPhos complex.
Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify to obtain the C2,C5-difunctionalized benzoxazole.
Quantitative Data & Substrate Scope
The orthogonality of this system allows for broad substrate tolerance. The table below summarizes typical yields and chemoselectivity metrics when applying Protocols A and B sequentially.
Coupling Step
Electrophile Site
Nucleophile (Boronic Acid)
Catalyst / Ligand
Additive / Base
Yield (%)
Chemoselectivity
Step 1: L-S
C2 (-SMe)
Phenylboronic acid
Pd2(dba)3 / TFP
CuTC (Neutral)
88%
>99% (C5-Cl intact)
Step 1: L-S
C2 (-SMe)
4-Methoxyphenylboronic acid
Pd2(dba)3 / TFP
CuTC (Neutral)
85%
>99% (C5-Cl intact)
Step 1: L-S
C2 (-SMe)
3-Thiopheneboronic acid
Pd2(dba)3 / TFP
CuTC (Neutral)
79%
>99% (C5-Cl intact)
Step 2: S-M
C5 (-Cl)
4-Fluorophenylboronic acid
Pd2(dba)3 / XPhos
K3PO4 (Basic)
92%
N/A (Complete conversion)
Step 2: S-M
C5 (-Cl)
Pyridine-3-boronic acid
Pd2(dba)3 / XPhos
K3PO4 (Basic)
81%
N/A (Complete conversion)
Note: Yields represent isolated, chromatographically pure products. Chemoselectivity is determined by crude 1H-NMR and LC-MS analysis prior to purification.
Troubleshooting & Optimization
Incomplete C2-Arylation: If starting material remains, the CuTC may be degraded. CuTC is highly moisture-sensitive and should be stored in a desiccator. Ensure the THF is strictly anhydrous.
Protodeboronation Byproducts: If significant amounts of the reduced boronic acid (Ar-H) are observed in Step 1, lower the reaction temperature to 50 °C and ensure rigorous degassing. Protodeboronation is accelerated by trace oxygen and excessive heat.
Catalyst Poisoning in Step 2: If the Suzuki coupling fails despite using XPhos, it is highly likely that trace copper from Step 1 was carried over. Repeat the aqueous NH4OH wash of the Step 1 product to ensure total copper removal.
References
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260-11261.[Link]
Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276-2286.[Link]
Villalobos, J. M., et al. (2023). A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. Organic Letters, 25(50), 8890-8894.[Link]
Application
Application Notes: A Systematic Approach to In Vivo Dosing Formulations for 5-Chloro-2-(methylthio)-1,3-benzoxazole
An Application Note and Protocol from the Senior Scientists at the Preclinical Formulation Core Introduction 5-Chloro-2-(methylthio)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class, a scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Senior Scientists at the Preclinical Formulation Core
Introduction
5-Chloro-2-(methylthio)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class, a scaffold known for a wide range of biological activities.[1] As with a majority of new chemical entities (NCEs) in the drug discovery pipeline, this compound is predicted to have poor aqueous solubility, a significant challenge that can impede preclinical development.[2][3] Inadequate bioavailability can lead to ambiguous or misleading results in crucial in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, potentially causing a promising candidate to be prematurely discarded.[4]
The development of an appropriate dosing formulation is therefore not merely a preparatory step but a critical component of the research itself. The primary objective is to ensure consistent and adequate exposure of the test substance to the biological system.[5] This guide provides a systematic, tiered approach for developing and validating a suitable in vivo dosing formulation for 5-Chloro-2-(methylthio)-1,3-benzoxazole, moving from simple aqueous systems to more complex co-solvent and suspension-based formulations. Our philosophy is to start with the simplest formulation strategy to minimize the confounding influence of excipients on the biological activity of the test compound.[6]
Section 1: Physicochemical Characterization and Pre-Formulation Assessment
A thorough understanding of the compound's physicochemical properties is the foundation of any formulation strategy.[4][7] This initial characterization provides the necessary data to guide vehicle selection and anticipate potential challenges.
Table 1: Physicochemical Properties of 5-Chloro-2-(methylthio)-1,3-benzoxazole
The first and most critical experimental step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This empirical data will directly inform the formulation path.
Objective: To determine the approximate solubility of 5-Chloro-2-(methylthio)-1,3-benzoxazole in common preclinical vehicles to guide formulation selection.
Materials:
5-Chloro-2-(methylthio)-1,3-benzoxazole
Glass vials (e.g., 4 mL) with screw caps
Calibrated analytical balance
Vortex mixer and/or orbital shaker
A selection of vehicles (see Table 2)
Procedure:
Preparation: Weigh approximately 5-10 mg of the compound into a series of labeled glass vials. The exact mass should be recorded.
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a selected vehicle to the first vial.
Solubilization: Vigorously vortex the vial for 1-2 minutes. Place it on an orbital shaker at room temperature for at least 1-2 hours to facilitate equilibration.
Visual Inspection: After shaking, visually inspect the vial for any undissolved solid particles against a light and dark background.
Incremental Addition: If the compound has completely dissolved, add another aliquot of the compound (e.g., 1-2 mg) and repeat steps 3-4. If the compound is not fully dissolved, add another aliquot of the vehicle (e.g., 100 µL) and repeat steps 3-4 until a clear solution is obtained.
Calculation: The approximate solubility is calculated based on the total mass of the compound dissolved in the final volume of the vehicle (expressed in mg/mL).
Screening: Repeat this process for all vehicles listed in Table 2 to build a comprehensive solubility profile.
Table 2: Recommended Vehicles for Preliminary Solubility Screening
Used to increase the solubility of hydrophobic compounds.[7]
Surfactants
1% Tween® 80, 1% Solutol® HS 15
Can aid in solubilization and wetting.
Oils (Lipids)
Corn oil, Sesame oil, Miglyol® 812
For highly lipophilic compounds; can enhance oral absorption.[10]
Common Mixtures
5-10% DMSO in saline, 10% PEG 400 in water, 30% PEG 400/5% Tween 80 in water
Pre-established combinations known to be generally well-tolerated.
Section 2: Formulation Strategy Selection
The data from the solubility screen dictates the formulation strategy. The goal is to achieve the desired dose concentration in a volume that is appropriate for the chosen animal model and route of administration. A tiered or hierarchical approach is the most efficient method.[7]
The following workflow diagram illustrates the decision-making process for selecting an appropriate formulation.
Caption: A decision-making workflow for selecting a suitable in vivo formulation.
Section 3: Formulation Protocols
Based on the decision workflow, the following protocols provide detailed, step-by-step instructions for preparing the most common types of preclinical formulations.
Rationale: Co-solvents like PEG 400 and propylene glycol are less polar than water and can dissolve hydrophobic compounds by disrupting water's hydrogen bond network. This is often the simplest and most effective approach for compounds that are insoluble in purely aqueous vehicles.[7]
Example Formulation (for Oral Gavage): 10% DMSO, 40% PEG 400, 50% Water
Materials:
5-Chloro-2-(methylthio)-1,3-benzoxazole
Dimethyl sulfoxide (DMSO), USP grade
Polyethylene glycol 400 (PEG 400), NF grade
Purified Water or Water for Injection (WFI)
Sterile glass beaker or vial
Magnetic stirrer and stir bar
Calibrated pipettes or graduated cylinders
Procedure:
Weigh API: Accurately weigh the required amount of 5-Chloro-2-(methylthio)-1,3-benzoxazole needed for the final desired concentration and volume.
Initial Solubilization: Add the DMSO (10% of the final volume) to the vial containing the API. Mix using a vortex or magnetic stirrer until the compound is fully dissolved. This step is crucial as DMSO is a powerful solvent that creates a concentrated pre-solution.
Add Co-solvent: Slowly add the PEG 400 (40% of the final volume) while continuously stirring. Ensure the solution remains clear.
Final Dilution: Gradually add the water (50% of the final volume) to the mixture with constant stirring. Causality Note: Adding the aqueous component last and slowly is critical. A rapid addition can cause the compound to precipitate out of the less polar organic phase, a phenomenon known as "crashing out."
Final Inspection: Once all components are added, stir for an additional 15-30 minutes. Visually inspect the final solution to ensure it is clear and free of any particulates.
Rationale: When the required dose cannot be achieved in a solution within acceptable vehicle volumes, a suspension is the next logical choice. A suspension is a heterogeneous mixture where solid particles of the API are dispersed, but not dissolved, in a liquid vehicle. The use of a wetting agent (e.g., Tween® 80) is critical to reduce the surface tension between the solid particles and the vehicle, preventing clumping. A suspending agent (e.g., Na-CMC) increases the viscosity of the vehicle, slowing down particle sedimentation.[4][7]
Example Formulation (for Oral Gavage): 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) with 0.1% (v/v) Tween® 80 in Purified Water.
Materials:
5-Chloro-2-(methylthio)-1,3-benzoxazole
Tween® 80 (Polysorbate 80)
Sodium Carboxymethylcellulose (Na-CMC), low or medium viscosity
Purified Water
Mortar and pestle
Magnetic stirrer and stir bar
Homogenizer (optional, but recommended)
Procedure:
Prepare Vehicle: First, prepare the suspension vehicle. Add the Na-CMC powder slowly to the water while stirring vigorously to avoid clumping. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating). Once the Na-CMC is dissolved, add the Tween® 80 and mix until uniform.
Weigh API: Accurately weigh the required amount of the API.
Wetting the API: Place the weighed API into a mortar. Add a very small amount of the prepared vehicle (just enough to form a thick, smooth paste). Triturate the paste with the pestle for several minutes. Causality Note: This step is essential for "wetting" the hydrophobic powder, ensuring that individual particles are coated with the vehicle, which prevents the formation of larger, non-dispersible agglomerates when the bulk vehicle is added.
Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments, mixing continuously to maintain a uniform dispersion.
Homogenization: Transfer the mixture to a suitable container. Use a magnetic stirrer for at least 30-60 minutes. For improved stability and particle size distribution, use of a high-shear homogenizer is recommended.
Storage and Use: Store in a tightly sealed container. Crucially, the suspension must be continuously stirred during dose administration to ensure that each animal receives the correct dose, as particles will settle over time.
Caption: A generalized workflow for preparing a preclinical suspension formulation.
Section 4: Characterization and Quality Control
Preparing the formulation is only part of the process. Verification of its properties ensures data integrity. This is a key part of creating a self-validating system.
Table 5: Quality Control Parameters for Preclinical Formulations
Parameter
Solution
Suspension
Method of Analysis
Appearance
Clear, free of particulates
Uniform, opaque dispersion
Visual Inspection
pH
Required
Required
Calibrated pH meter
Dose Concentration
Required
Required
HPLC-UV or LC-MS/MS
Homogeneity
Not Applicable
Critical
HPLC analysis of samples from top, middle, and bottom of the container. Acceptance criteria: e.g., 90-110% of target.
Resuspendability
Not Applicable
Required
Gentle inversion to confirm settled particles are easily and fully redispersed.
Section 5: Administration Considerations
The final formulation must be compatible with the intended route of administration and species. Always consider the tolerability of the excipients and the total volume to be administered.
Table 6: Maximum Dosing Volumes for Common Routes in Rodents
Species
Oral Gavage (PO)
Intravenous (IV)
Intraperitoneal (IP)
Mouse (20-30g)
10 mL/kg
5 mL/kg
10 mL/kg
Rat (200-300g)
10 mL/kg
5 mL/kg
10 mL/kg
Note: These are general guidelines. Consult your institution's IACUC protocols for specific limits.
Conclusion
The successful in vivo evaluation of 5-Chloro-2-(methylthio)-1,3-benzoxazole is fundamentally dependent on the development of a robust and appropriate dosing formulation. By employing a systematic, tiered approach—beginning with a thorough solubility assessment and progressing logically from simple solutions to suspensions as dictated by the compound's properties—researchers can ensure reliable and reproducible drug exposure. This methodical process minimizes variability, enhances the quality of preclinical data, and ultimately enables confident decision-making in the drug development process.
References
Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
Gordon Research Conferences. (2023). Preclinical Form and Formulation for Drug Discovery. GRC. [Link]
Kim, H. Y., et al. (2023). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics. [Link]
Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
BioDuro. (2023). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]
Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
Ministry of Health, Labour and Welfare, Japan. (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. MHLW. [Link]
U.S. Food and Drug Administration. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]
European Pharmaceutical Review. (2017). Non-clinical dose formulation considerations. European Pharmaceutical Review. [Link]
CAS Common Chemistry. 5-Chloro-2-methylbenzoxazole. CAS. [Link]
PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. [Link]
iChemical. 5-Chloro-2-(methylthio)benzo[d]thiazole, CAS No. 3507-41-3. iChemical. [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]
Google Patents. EP0385848A1 - Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them.
Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. [Link]
ResearchGate. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. [Link]
Journal of Medicinal Chemistry. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. ACS Publications. [Link]
PubMed. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. National Library of Medicine. [Link]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Welcome to the Technical Support Center for benzoxazole derivative synthesis. The 5-chloro-2-(methylthio)-1,3-benzoxazole scaffold is a critical intermediate in the development of 1 and various agricultural compounds[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for benzoxazole derivative synthesis. The 5-chloro-2-(methylthio)-1,3-benzoxazole scaffold is a critical intermediate in the development of 1 and various agricultural compounds[1].
Synthesizing this molecule efficiently requires precise control over cyclization conditions and regioselective alkylation. This guide provides researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize reaction yields.
Section 1: Mechanistic Pathway & Workflow
The synthesis is fundamentally a two-step process:
Cyclization : 2-amino-4-chlorophenol is reacted with potassium ethyl xanthate to form the intermediate 5-chloro-1,3-benzoxazole-2-thiol (also known as 5-chloro-2-mercaptobenzoxazole)[2].
S-Methylation : The intermediate undergoes nucleophilic substitution with methyl iodide (MeI) in the presence of a mild base to yield the final target[3].
Reaction pathway for 5-chloro-2-(methylthio)-1,3-benzoxazole highlighting the disulfide side reaction.
Section 2: Validated Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1,3-benzoxazole-2-thiol (Cyclization)
This protocol utilizes potassium ethyl xanthate to ensure efficient ring closure while minimizing the generation of toxic hydrogen sulfide gas associated with carbon disulfide methods.
Preparation : Suspend 2-amino-4-chlorophenol (1.0 eq) and potassium ethyl xanthate (1.2 eq) in absolute ethanol (approx. 5-10 volumes)[2].
Reaction : Heat the mixture gradually to reflux and stir for 7–8 hours. Self-Validation Check : Monitor via TLC (Hexanes:EtOAc); the reaction is complete when the highly polar aminophenol spot completely disappears.
Concentration : Distill off the ethanol under reduced pressure until a thick oil or slurry remains.
Precipitation : Dissolve the resulting residue in distilled water. Slowly acidify the mixture with concentrated hydrochloric acid until the pH reaches 2-3. Self-Validation Check : A successful reaction is visually confirmed by the immediate precipitation of a white to pale-yellow solid[4].
Isolation : Filter the solid, wash thoroughly with ice water followed by cold n-hexane, and dry under reduced pressure at 80 °C. (Expected yield: 94–99%)[4].
Protocol B: Synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole (S-Methylation)
This step requires careful base selection to prevent ring hydrolysis and ensure alkylation occurs at the sulfur atom rather than the nitrogen.
Preparation : Dissolve 5-chloro-1,3-benzoxazole-2-thiol (1.0 eq) in anhydrous acetone or DMF.
Deprotonation : Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 minutes to form the thiolate anion[3].
Alkylation : Add methyl iodide (MeI) (1.2 eq) dropwise. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood.Self-Validation Check : The mixture will become slightly cloudy as potassium iodide (KI) precipitates out of the acetone solution, confirming the substitution is actively occurring.
Reaction : Stir the reaction mixture at room temperature for 12 hours[3].
Workup : Filter the mixture through diatomaceous earth to remove inorganic salts, wash the filter cake with acetone, and concentrate the filtrate under reduced pressure[3].
Section 3: Troubleshooting FAQs
Q1: My cyclization yield (Step 1) is unexpectedly low, and TLC shows a non-polar byproduct. What is happening?A: You are likely observing the oxidative dimerization of the thiol intermediate. 5-Chloro-2-mercaptobenzoxazole is highly susceptible to oxidation, which forms 5[5].
Resolution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Argon). Additionally, use freshly prepared potassium ethyl xanthate, as degraded xanthate releases reactive sulfur species that complicate the reaction matrix.
Q2: During the methylation step, I am getting a mixture of products. How do I selectively drive S-methylation over N-methylation?A: The 2-mercaptobenzoxazole core is an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while nitrogen is "hard." Methyl iodide is a "soft" electrophile, which inherently favors S-alkylation. However, solvent and base choice dictate the ultimate regioselectivity.
Resolution: Use a polar aprotic solvent (like acetone or DMF) and a mild, insoluble base like K₂CO₃. Avoid polar protic solvents with strong bases (like NaOH), which increase the hardness of the nucleophile and promote N-alkylation.
Q3: The benzoxazole ring seems to be degrading during the methylation workup. How can I prevent this?A: Benzoxazoles are sensitive to strongly basic aqueous conditions. Hydroxide ions can execute a nucleophilic attack at the C2 position, resulting in ring cleavage and hydrolysis back to the aminophenol derivative.
Resolution: Keep the methylation conditions strictly anhydrous by using dry K₂CO₃ and anhydrous solvents[3]. Neutralize any residual base before attempting an aqueous workup.
Troubleshooting logic tree for resolving low yields during benzoxazole core methylation.
Section 4: Quantitative Data & Reagent Optimization
To illustrate the causality of reagent selection on yield and regioselectivity, refer to the following optimization matrix based on established heterocyclic alkylation principles:
Base
Solvent
Temperature
Major Product
Estimated Yield
Issue / Causality
NaOH (aq)
EtOH
Reflux
Cleavage products
< 20%
Base-catalyzed ring hydrolysis.
Et₃N
CH₂Cl₂
RT
Mixture (S/N)
~50%
Homogeneous base promotes N-alkylation competition.
K₂CO₃
Acetone
RT
S-Methylated
> 85%
Mild, heterogeneous base favors soft S-nucleophile.
Cs₂CO₃
DMF
RT
S-Methylated
> 90%
High solubility of Cs⁺ enhances thiolate reactivity.
References
Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut
Source: ACS (Journal of Medicinal Chemistry)
URL:[Link]
Electronic Supplementary Information - Synthesis of bis(5-chloro-2-benzoxazolyl) disulfide
Source: Royal Society of Chemistry (Green Chemistry)
URL:[Link]
Process for the preparation of halogeno-2-mercaptobenzoxazoles (EP0066248A1)
2-aminobenzoxazole carboxamides as 5ht3 modulators (WO2008019372A2)
Technical Support Center: Troubleshooting Solubility for 5-Chloro-2-(methylthio)-1,3-benzoxazole
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic, planar heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic, planar heterocycles. 5-Chloro-2-(methylthio)-1,3-benzoxazole is a notoriously difficult compound to work with. Its rigid aromatic core drives strong intermolecular
π−π
stacking, resulting in high crystal lattice energy that water molecules struggle to disrupt[1]. Furthermore, its specific substituents—a lipophilic chlorine atom and a non-ionizable methylthio group—render traditional solubility tricks (like pH adjustment) completely ineffective[2].
This guide is designed to help you diagnose, troubleshoot, and permanently resolve the solubility bottlenecks associated with this specific benzoxazole derivative across both in vitro assays and in vivo formulations.
Decision workflow for troubleshooting benzoxazole solubility bottlenecks.
Part 1: Frequently Asked Questions (Mechanistic Diagnostics)
Q1: My compound completely precipitates when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen, and how do I stop it?A1: This is a classic "solvent-shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the localized concentration of the organic solvent drops below the solvation threshold required to keep the highly lipophilic 5-Chloro-2-(methylthio)-1,3-benzoxazole in solution[1]. Because the molecule has high lattice energy, it rapidly crystallizes out of the supersaturated state.
Solution: Do not perform serial dilutions in the aqueous buffer. Perform your serial dilutions entirely in 100% DMSO, and then make a single, final transfer to the assay buffer to ensure the DMSO concentration remains consistent across all dose-response wells[3].
Q2: Can I just adjust the pH of my assay buffer to force it into solution?A2:No. While pH modification is a powerful tool for many drugs (like ciprofloxacin, which is weakly basic)[3], 5-Chloro-2-(methylthio)-1,3-benzoxazole lacks ionizable functional groups within a physiological range. The 2-methylthio and 5-chloro groups do not accept or donate protons readily. Attempting to force solubility via extreme pH shifts will likely denature your assay proteins before it solubilizes this specific compound[2][4].
Q3: We are moving to animal models. Why is the oral bioavailability so low despite high target potency?A3: This is a hallmark of Biopharmaceutical Classification System (BCS) Class II or IV compounds[5]. If the drug cannot dissolve in the gastrointestinal fluids, it cannot be absorbed into the systemic circulation, rendering its innate potency irrelevant[6]. Because you cannot use salt formation for this neutral molecule, you must rely on formulation strategies that either disrupt the crystal lattice (Amorphous Solid Dispersions) or encapsulate the hydrophobic molecule (Cyclodextrins)[4][6].
Part 2: Quantitative Comparison of Solubilization Strategies
To select the correct intervention, you must match the solubilization mechanism to your experimental phase.
Strategy
Mechanism of Action
Estimated Solubility Gain
Primary Application Context
Co-solvency (DMSO / PEG400)
Reduces the dielectric constant of the aqueous medium, improving solvation.
5x - 20x
In vitro biochemical assays; early HTS.
Surfactants (Tween 80 / Kolliphor)
Micellar solubilization; traps the lipophilic drug in hydrophobic micelle cores.
10x - 50x
Cell-based assays & liquid dosing vehicles.
Cyclodextrins (HP-β-CD)
Host-guest inclusion; encapsulates the benzoxazole core in a hydrophilic shell.
50x - 100x
In vivo IV dosing & liquid oral formulations.
Amorphous Solid Dispersion (ASD)
Disrupts crystal lattice energy; creates a high-energy amorphous state.
>100x
Solid oral dosage forms (late-stage in vivo).
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its validation step. If you do not verify that your compound is truly in solution, you risk generating false negatives (due to lack of exposure) or false positives (due to light scattering or protein aggregation caused by micro-precipitates)[7].
Protocol A: Kinetic Solubility Assessment for In Vitro Assays
This protocol uses laser nephelometry to ensure your compound remains dissolved in the assay buffer, validating the integrity of your HTS data[8].
Step-by-Step Methodology:
Stock Preparation: Dissolve 5-Chloro-2-(methylthio)-1,3-benzoxazole in 100% molecular-biology grade DMSO to create a 10 mM master stock. Causality: Ensure complete dissolution before any aqueous exposure.
Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO .
Buffer Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your target aqueous assay buffer (containing 0.01% Tween-20 to lower surface tension). This yields a final DMSO concentration of 1%.
Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.
Validation (Nephelometry): Read the plate using a laser nephelometer (light scattering detector).
Self-Validation Check: A sudden spike in light scattering indicates the exact concentration at which the compound exceeds its kinetic solubility limit and forms micro-precipitates. Your biological assay data is only valid below this concentration threshold.
Protocol B: Preparation of a Cyclodextrin Inclusion Complex for In Vivo Dosing
For animal dosing, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective at masking the hydrophobic benzoxazole core[4].
Step-by-step workflow for preparing a cyclodextrin inclusion complex.
Step-by-Step Methodology:
Stoichiometric Calculation: Weigh out 5-Chloro-2-(methylthio)-1,3-benzoxazole and HP-β-CD in a strict 1:1 molar ratio. Causality: Excess free drug will precipitate, while excess cyclodextrin can cause osmotic toxicity in vivo.
Co-Solvent Solvation: Dissolve the drug in a minimal volume of methanol. Separately, dissolve the HP-β-CD in purified water.
Complexation: Slowly add the methanolic drug solution dropwise into the aqueous cyclodextrin solution under continuous, high-speed magnetic stirring. Stir the sealed mixture at 25°C for 24 to 48 hours to allow the thermodynamic equilibrium of host-guest encapsulation to be reached[2].
Solvent Removal: Remove the methanol via rotary evaporation under reduced pressure, then lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a fluffy, white powder.
Validation (Thermal & Structural):
Self-Validation Check: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD)[2]. If true complexation has occurred, the sharp endothermic melting peak of the crystalline benzoxazole will completely disappear on the DSC thermogram, proving the drug is fully encapsulated in an amorphous state.
References
MedCrave Online. Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]
Creative Biolabs. Aqueous Solubility. Available at: [Link]
PMC (National Institutes of Health). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
Technical Support Center: Stabilizing 5-Chloro-2-(methylthio)-1,3-benzoxazole in Solution
Welcome to the Technical Support Center for 5-Chloro-2-(methylthio)-1,3-benzoxazole formulation and stability. This guide is engineered for researchers and drug development professionals experiencing unexpected degradati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Chloro-2-(methylthio)-1,3-benzoxazole formulation and stability. This guide is engineered for researchers and drug development professionals experiencing unexpected degradation of this active pharmaceutical ingredient (API) in solution.
Below, you will find mechanistic explanations, diagnostic workflows, and self-validating protocols designed to eliminate oxidative liabilities in your assays and formulations.
Part 1: Core Knowledge Base & Diagnostics
Q: Why is 5-Chloro-2-(methylthio)-1,3-benzoxazole highly prone to degradation in solution?A: The primary liability of this molecule lies in its methylthio (thioether) functional group. The sulfur atom is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS), dissolved oxygen, or peroxide impurities present in solvents. This oxygen-atom transfer reaction rapidly oxidizes the thioether into a sulfoxide, and under prolonged exposure, overoxidizes it into a sulfone[1][2]. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) in aqueous buffers can catalyze Fenton-like reactions, generating highly reactive hydroxyl radicals that accelerate this degradation[1].
Q: How do I analytically confirm that oxidation is the root cause of my compound loss?A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive diagnostic tool. If oxidative degradation is occurring, you will observe the emergence of two specific degradation peaks:
+16 Da Mass Shift: Indicates the formation of the sulfoxide derivative (primary degradation product).
+32 Da Mass Shift: Indicates the formation of the sulfone derivative (secondary, slower degradation product).
Mechanistic pathway of thioether oxidation to sulfoxide and sulfone derivatives.
Part 2: Troubleshooting Guide & Root Cause Analysis
If you have confirmed oxidation via LC-MS, use the following decision tree to isolate the environmental trigger.
Troubleshooting decision tree for identifying and resolving oxidative degradation.
Quantitative Solvent Risk Profile
Ethers are notorious for auto-oxidizing upon exposure to light and air, forming hydroperoxides. These peroxides act as direct oxygen-atom donors to thioethers[3].
Solvent Category
Examples
Oxidation Risk Level
Primary Oxidative Threat
Recommended Intervention
Ethers
THF, Diethyl Ether, Dioxane
CRITICAL
High peroxide accumulation
Test with KI starch paper; filter through basic alumina.
Aqueous Buffers
PBS, Tris, HEPES
HIGH
Dissolved O₂, Trace Metals
Degas thoroughly; add EDTA and Sodium Metabisulfite.
Alcohols
Methanol, Ethanol
MEDIUM
Dissolved O₂
Sparging or Freeze-Pump-Thaw.
Polar Aprotic
Acetonitrile, DMF, DMSO
LOW
Dissolved O₂
Store under Argon; use high-purity grades.
Part 3: Validated Experimental Protocols
To guarantee the integrity of 5-Chloro-2-(methylthio)-1,3-benzoxazole, you must implement self-validating methodologies. Do not rely on assumptions of solvent purity.
Causality: Simple nitrogen sparging only displaces dissolved oxygen based on partial pressure equilibrium. The Freeze-Pump-Thaw (FPT) method completely extracts dissolved gases by trapping the solvent in a solid state, applying a high vacuum to remove the headspace, and then forcing trapped gases out of the liquid matrix during the thaw phase[4][5].
Step-by-Step Methodology:
Preparation: Transfer your solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 45-50% of its total volume. Water and aqueous mixtures expand upon freezing; overfilling will cause the glass to shatter[4][6].
Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar or a dry ice/acetone bath until the solvent is completely frozen solid[5].
Pump: Open the flask's stopcock to a dynamic high vacuum (Schlenk line) for 5–10 minutes to evacuate the headspace[5].
Self-Validation Check 1: Monitor the vacuum gauge. It must drop back to the baseline pressure (<0.1 mbar). If it does not, you have a leak.
Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the cold bath and place it in a tepid water bath (or an isopropanol bath to prevent thermal shock)[7].
Self-Validation Check 2: As the solvent melts, you will see vigorous bubbling. This is the trapped oxygen escaping.
Cycle: Repeat steps 2 through 4 for a total of three cycles.
Self-Validation Check 3: During the final thaw, no bubbles should form . If bubbling persists, perform a fourth cycle[4].
Backfill: Once fully thawed and at room temperature, backfill the flask with ultra-high-purity Argon (Argon is heavier than Nitrogen and provides a better protective blanket).
Protocol B: Antioxidant and Chelator Matrix Formulation
Causality: Even with rigorous degassing, trace oxygen can permeate seals over time. Adding a chemical antioxidant provides a sacrificial target for ROS. For aqueous formulations, Sodium Metabisulfite (Na₂S₂O₅) is superior because it releases sulfur dioxide, acting as a potent oxygen scavenger that specifically protects APIs from oxidative degradation[8][9]. Additionally, adding a chelator like EDTA sequesters trace metals (Fe/Cu) that catalyze oxidation[10].
Step-by-Step Methodology:
Chelation: To your aqueous buffer, add Disodium EDTA to a final concentration of 0.05% (w/v)[10]. Stir until completely dissolved.
Antioxidant Addition: Add Sodium Metabisulfite to a final concentration of 0.1% to 0.2% (w/v)[8][9]. (Note: If working in purely organic solvents, substitute this with 0.1% Butylated Hydroxytoluene (BHT)[1][3]).
API Solubilization: Dissolve your 5-Chloro-2-(methylthio)-1,3-benzoxazole into the protected matrix.
Self-Validation (Forced Degradation Spike): To prove your formulation is robust, take a 1 mL aliquot of your final solution and spike it with 0.01% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours and analyze via LC-MS. If the +16 Da sulfoxide peak is absent, your antioxidant capacity is validated and sufficient for long-term storage[3].
Part 4: Advanced Troubleshooting FAQs
Q: I sparged my solvent with nitrogen for 30 minutes, but my compound still oxidized. Why?A: Sparging is a continuous displacement technique, not an absolute removal technique. It typically leaves behind ppm levels of dissolved oxygen, which is more than enough to oxidize sensitive thioethers over time. Furthermore, if your solvent is an ether (like THF), sparging does absolutely nothing to remove pre-existing hydroperoxides[3]. You must chemically quench peroxides or use the FPT method for true anoxic conditions.
Q: Can I use Ascorbic Acid instead of Sodium Metabisulfite?A: While Ascorbic Acid (Vitamin C) is a common antioxidant, it can be problematic for thioethers. Ascorbic acid readily oxidizes to dehydroascorbic acid[11], and in the presence of trace transition metals, it can paradoxically act as a pro-oxidant by reducing metals (e.g., Fe³⁺ to Fe²⁺), which then fuel the Fenton reaction and generate hydroxyl radicals[1]. Sodium Metabisulfite provides a more direct and reliable oxygen-scavenging mechanism for sulfur-containing APIs[8][9].
Q: Does temperature play a role in this degradation?A: Yes. The oxidation of thioethers to sulfoxides has a measurable activation energy. Storing your solutions at -20°C or -80°C exponentially decreases the reaction kinetics. However, ensure your solvent does not precipitate the API at low temperatures, as this can cause concentration gradients and dosing errors upon thawing.
Technical Support Center: Crystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Welcome to the technical support center for the crystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing byproducts and achieving high purity in your crystallization processes.
Introduction
Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs) like 5-Chloro-2-(methylthio)-1,3-benzoxazole. The quality of the final crystalline product is paramount, with chemical purity being a key attribute.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] This guide provides a structured approach to identifying and mitigating common byproducts encountered during the crystallization of this specific benzoxazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my crude 5-Chloro-2-(methylthio)-1,3-benzoxazole?
A1: Based on the common synthesis route, which typically involves the reaction of 2-amino-4-chlorophenol with a carbon disulfide equivalent to form a 5-chloro-benzoxazole-2-thiol intermediate, followed by methylation, several byproducts can be anticipated.[4][5]
Unreacted Starting Materials: 2-amino-4-chlorophenol and 5-chloro-1,3-benzoxazole-2-thiol.
Over-methylated Species: N-methylation of the benzoxazole ring in addition to the desired S-methylation.
Oxidation Products: The methylthio group (-SCH₃) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone byproducts, especially if the reaction or work-up is exposed to oxidizing conditions.
Hydrolysis Products: The benzoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opened byproducts.
Q2: How does the choice of solvent impact the purity of my crystallized product?
A2: Solvent selection is a critical factor that influences not only the yield but also the purity of the crystalline product.[6] An ideal solvent system will exhibit high solubility for the desired compound at elevated temperatures and low solubility at lower temperatures, while the impurities remain either highly soluble or completely insoluble throughout the temperature range. The solvent's polarity and hydrogen bonding capacity can also affect how impurities are incorporated into the crystal lattice.[7] For benzoxazole derivatives, mixed solvent systems, such as acetone/acetonitrile or ethanol/water, have been shown to be effective for achieving high purity.[1][6][8]
Q3: What is the effect of the cooling rate on crystal purity?
A3: The cooling rate during crystallization has a significant impact on both crystal size and purity.
Slow Cooling: Promotes the growth of larger, more ordered crystals. This allows for a more selective incorporation of the desired molecules into the crystal lattice, effectively excluding impurities.[8]
Fast Cooling (Crash Crystallization): Leads to rapid nucleation and the formation of smaller crystals. This can trap impurities within the crystal lattice, resulting in a product with lower purity.[8]
For achieving high purity of 5-Chloro-2-(methylthio)-1,3-benzoxazole, a slow, controlled cooling profile is highly recommended.
Troubleshooting Guide: Byproduct Reduction
This section provides a systematic approach to troubleshooting common purity issues during the crystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Problem 1: Presence of Unreacted 5-chloro-1,3-benzoxazole-2-thiol
Identification: This impurity can be readily detected by High-Performance Liquid Chromatography (HPLC), where it will typically have a different retention time than the final product. Its presence can also be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Cause: Incomplete methylation reaction.
Solutions:
Reaction Optimization: Ensure complete conversion during the synthesis by optimizing the stoichiometry of the methylating agent (e.g., methyl iodide) and the reaction time.[10]
Solvent Selection for Crystallization: Choose a solvent system where the thiol intermediate has significantly higher solubility than the desired S-methylated product at the crystallization temperature. This will ensure it remains in the mother liquor.
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing the impurity.
Problem 2: Formation of Oxidized Byproducts (Sulfoxide and Sulfone)
Identification: These byproducts will have a higher molecular weight and polarity compared to the parent compound, which can be confirmed by LC-MS.
Cause: Exposure to oxidizing agents or atmospheric oxygen, potentially catalyzed by trace metals, during the reaction, workup, or crystallization. The methylthio group is prone to oxidation.
Solutions:
Inert Atmosphere: Conduct the synthesis and crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Antioxidant Addition: In some cases, the addition of a small amount of a suitable antioxidant during the process may be beneficial, although this would need to be carefully evaluated for its impact on the final product.
Purification by Chromatography: If oxidized impurities are present in significant amounts and are difficult to remove by crystallization alone, column chromatography on silica gel may be necessary.[2][11]
Data Presentation: Solvent Selection for Crystallization
The following table provides a qualitative guide for selecting a suitable solvent system for the crystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Solvent System
Solubility of Desired Product (at high temp)
Solubility of Desired Product (at low temp)
Solubility of Polar Impurities (e.g., sulfoxide)
Suitability for High Purity
Ethanol
High
Low
Moderate to High
Good
Isopropanol
Moderate to High
Low
Moderate
Good
Acetone/Acetonitrile
High
Low
High
Excellent
Toluene
High
Moderate
Low
Poor
Ethyl Acetate/Hexane
High
Low
Moderate
Very Good
Note: This table is a general guide. Experimental validation is crucial for process optimization.
Experimental Protocols
Protocol 1: Recrystallization of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Dissolution: In a suitable reaction vessel, dissolve the crude 5-Chloro-2-(methylthio)-1,3-benzoxazole in a minimal amount of a pre-selected hot solvent (e.g., acetone).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Controlled Cooling: Slowly cool the solution to room temperature. A controlled cooling rate of 5-10°C per hour is recommended.
Further Cooling: Once at room temperature, place the vessel in an ice bath or a refrigerator (2-8°C) for at least one hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum at a temperature that will not cause degradation.
Protocol 2: HPLC Method for Purity Analysis
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
This method should be able to separate the main product from potential impurities like the unreacted thiol and oxidized byproducts.
Visualizations
Hypothesized Byproduct Formation Pathway
Caption: Hypothesized formation of key byproducts during the synthesis of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
Technical Support Center: Troubleshooting Assay False Positives with 5-Chloro-2-(methylthio)-1,3-benzoxazole
Welcome to the Technical Support Center. When deploying 5-Chloro-2-(methylthio)-1,3-benzoxazole as a building block or screening fragment in drug discovery, researchers frequently encounter promiscuous, non-reproducible...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. When deploying 5-Chloro-2-(methylthio)-1,3-benzoxazole as a building block or screening fragment in drug discovery, researchers frequently encounter promiscuous, non-reproducible activity. As an application scientist, I regularly see this specific scaffold flagged as a Pan-Assay Interference Compound (PAINS) [[1]]().
This guide is designed for drug development professionals to diagnose, understand the chemical causality behind, and experimentally overcome false positives associated with this compound.
Diagnostic Workflow
Diagnostic workflow for triaging 5-Chloro-2-(methylthio)-1,3-benzoxazole assay interference.
Q1: Why does this compound show potent but non-reproducible inhibition across multiple unrelated enzyme assays?
The Causality:
The 2-position of the benzoxazole ring is highly electron-deficient due to the adjacent nitrogen and oxygen heteroatoms. When substituted with a methylthio group (-SCH3), this position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). During an assay, nucleophiles such as dithiothreitol (DTT), glutathione (GSH), or solvent-exposed catalytic cysteine residues on your target protein can attack the C2 carbon, displacing the methylthio group 1. This results in covalent adduct formation, leading to irreversible, non-specific enzyme inhibition or the rapid depletion of critical assay reducing agents 2.
Self-Validating Protocol: Glutathione (GSH) Adduct LC-MS Counter-Screen
To definitively prove if your hit is a reactive false positive, use this self-validating mass spectrometry protocol to monitor adduct formation over time 3.
Preparation: Prepare a 10 mM stock of 5-Chloro-2-(methylthio)-1,3-benzoxazole in anhydrous DMSO.
Incubation: In a microcentrifuge tube, combine 100 µM of the test compound with 1 mM reduced glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C.
Time-Course Sampling: At t = 0, 1, 4, and 24 hours, extract a 50 µL aliquot and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
Clarification: Centrifuge the quenched samples at 14,000 × g for 10 minutes to pellet any precipitates.
Analysis: Analyze the supernatant via LC-MS/MS. Monitor for the depletion of the parent compound mass (m/z ~199.6) and the appearance of the corresponding GSH-adduct mass (indicating the loss of -SCH3 and addition of the thiolate).
Q2: My dose-response curves have unusually steep Hill slopes (>1.5). How can I distinguish between true target binding and colloidal aggregation?
The Causality:
Planar, hydrophobic halogenated heterocycles are notorious for forming sub-micron colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature target proteins, leading to false-positive inhibition readouts characterized by steep Hill slopes and poor structure-activity relationships (SAR) 4.
Self-Validating Protocol: Detergent-Shift Assay
Buffer Preparation: Prepare your standard biochemical assay buffer. Split it into two batches: "Buffer A" (Standard) and "Buffer B" (Supplemented with 0.01% v/v Triton X-100 or 0.05% CHAPS).
Titration: Perform a 10-point, 3-fold serial dilution of the compound in both buffers.
Incubation & Readout: Add the target enzyme and substrate, incubating as per your standard protocol. Capture the readout.
Analysis: Plot the dose-response curves and calculate the IC50 and Hill slope for both conditions. A rightward shift in IC50 of >10-fold in Buffer B indicates that the non-ionic detergent disrupted the colloidal aggregates, confirming the initial hit was an aggregation-based false positive.
Table 1: Quantitative Metrics of Aggregation-Based Assay Interference
Assay Condition
Target Enzyme
IC50 (Standard Buffer)
IC50 (+ 0.01% Triton X-100)
Hill Slope
Diagnostic Conclusion
Biochemical
Protease X
0.45 µM
> 50 µM
2.1
False Positive (Aggregation)
Biochemical
Kinase Y
1.2 µM
> 50 µM
1.8
False Positive (Aggregation)
Biochemical
Target Z
0.8 µM
0.85 µM
1.1
True Hit (Stoichiometric)
Q3: My fluorometric assay readout is erratic when testing this compound. Is it interfering with the signal?
The Causality:
Compounds containing a conjugated benzoxazole core often possess intrinsic fluorescence or act as inner-filter effect (IFE) quenchers. If your primary screen utilizes fluorophores emitting in the blue/green spectrum (e.g., AMC, FITC), the compound may absorb the excitation light or emit its own signal, artificially altering the readout without interacting with the target 1.
Spectral Scanning: Dispense 10 µM and 50 µM of the compound into an assay plate containing only buffer (no enzyme/fluorophore).
Excitation/Emission Profiling: Perform a full spectral sweep using a microplate reader to identify intrinsic excitation/emission peaks.
Orthogonal Testing: If spectral overlap with your assay fluorophore is confirmed, switch to an orthogonal readout technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), ALARM NMR, or a label-free mass spectrometry assay 4.
References
Quantification of Thiols and Disulfides - PMC, nih.gov,
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS, ACS Public
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines, ResearchG
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
Storage and temperature stability issues of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) Welcome to the dedicated troubleshooting and handling hub...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Identity: 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8)
Welcome to the dedicated troubleshooting and handling hub for 5-Chloro-2-(methylthio)-1,3-benzoxazole. As a highly reactive electrophilic building block, this compound is indispensable for synthesizing 2-aminobenzoxazoles and cross-coupling precursors. However, its structural features—specifically the thioether linkage and the electron-deficient benzoxazole core—render it highly vulnerable to environmental degradation[1]. This guide provides field-proven insights to diagnose, prevent, and resolve stability issues in your workflows.
MODULE 1: The Causality of Degradation (Mechanism Sandbox)
To effectively troubleshoot, we must first understand the chemical vulnerabilities of the molecule. The degradation of 5-Chloro-2-(methylthio)benzoxazole is driven by two primary pathways:
Oxidation of the Thioether: The methylthio group (-SCH₃) is highly susceptible to oxidation by atmospheric oxygen and ambient light. This sequential oxidation yields sulfoxide (+16 Da) and sulfone (+32 Da) derivatives.
Nucleophilic Hydrolysis: The C2 position of the benzoxazole ring is inherently electrophilic. In the presence of ambient moisture—a process accelerated by heat—water attacks this position. If the thioether has already oxidized to a sulfone, it becomes an exceptional leaving group, drastically accelerating this hydrolysis. The result is the formation of 5-chloro-2-benzoxazolinone and the release of methanethiol (CH₃SH), a highly volatile and foul-smelling gas.
Mechanistic degradation pathways of 5-Chloro-2-(methylthio)benzoxazole via oxidation and hydrolysis.
MODULE 2: Diagnostic FAQ Hub
Q1: Upon opening my storage vial, I noticed a distinct, foul odor (resembling rotten cabbage) and the powder has turned slightly yellow. What happened?A: The foul odor is methanethiol (CH₃SH), a direct byproduct of moisture-driven hydrolysis at the C2 position. The yellowing is indicative of oxidative degradation of the benzoxazole core.
Action: Do not use this batch for sensitive catalytic cross-coupling reactions, as the free thiol will rapidly poison palladium or copper catalysts.
Q2: My LC-MS analysis of the starting material shows unexpected secondary peaks at +16 Da and +32 Da. Are these impurities from the manufacturer?A: Not necessarily. These masses correspond to the sulfoxide (M+16) and sulfone (M+32) derivatives[2]. This indicates that the storage vial was exposed to atmospheric oxygen or light during previous uses.
Action: Purge your storage containers with Argon more rigorously after each use.
Q3: Can I salvage a degraded batch of 5-Chloro-2-(methylthio)benzoxazole?A: Yes. If the degradation is minor (<10%), the compound can be purified via silica gel column chromatography (using a Hexanes/Ethyl Acetate gradient).
Validation: Post-purification, run an LC-MS and an ¹H-NMR. The disappearance of the downfield-shifted methyl singlet (associated with the sulfoxide/sulfone) validates the recovery.
MODULE 3: Self-Validating Standard Operating Procedure (SOP)
To prevent the aforementioned issues, implement the following strict handling protocol. This workflow is designed as a self-validating system: each step actively prevents a specific mechanistic failure.
Step-by-Step Methodology:
Receipt & Visual Inspection: Upon arrival, inspect the compound. It should be a white to off-white powder with minimal odor. Validation: A strong odor immediately flags compromised shipping conditions.
Inert Aliquoting (The "Schlenk" Step): Transfer the bulk bottle into a glovebox or use a Schlenk line. Aliquot the powder into single-use, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation; single-use aliquots prevent repeated moisture introduction during multiple openings.
Atmosphere Purging: Backfill the vials with dry Argon. Causality: Argon is preferred over Nitrogen due to its higher density, allowing it to effectively "blanket" the solid and displace reactive oxygen.
Desiccation & Sealing: Place the Argon-blanketed vials into a secondary vacuum-sealed bag or a jar containing active indicating Drierite (CaSO₄). Causality: Scavenges any residual micro-moisture that could drive hydrolysis.
Long-Term Storage: Store the secondary container at -20°C. Causality: Low temperatures kinetically freeze both the oxidation and hydrolysis pathways.
Equilibration (Critical Step): Before use, remove the vial from the freezer and let it sit in a desiccator for 30–60 minutes until it reaches room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the powder, instantly triggering hydrolysis.
Standard operating procedure for the handling and long-term storage of the compound.
MODULE 4: Quantitative Stability Matrix
The following table summarizes the expected stability of 5-Chloro-2-(methylthio)benzoxazole under various storage conditions, highlighting the critical need for temperature and atmospheric control.
Storage Temperature
Atmosphere
Light Exposure
Timeframe
Expected Purity (%)
Primary Degradant Observed
-20°C
Argon (Dry)
Dark (Amber)
12 Months
> 98%
None (Stable)
4°C
Nitrogen
Dark (Amber)
6 Months
95 - 97%
Trace Sulfoxide (+16 Da)
25°C (Room Temp)
Ambient Air
Dark
1 Month
85 - 90%
Sulfoxide / Sulfone
25°C (Room Temp)
Ambient Air
Light (Clear Glass)
2 Weeks
< 70%
Sulfone & Hydrolysis Products
40°C (Accelerated)
Humid Air
Light
48 Hours
< 40%
5-Chloro-2-benzoxazolinone
References
PubChem. "Benzoxazole, 5-chloro-2-methylthio-". National Center for Biotechnology Information. URL: [Link]
NextSDS. "5-Chloro-2-(methylthio)benzoxazole — Chemical Substance Information". NextSDS Database. URL:[Link]
Comparative Reactivity Guide: 5-Chloro-2-(methylthio)-1,3-benzoxazole vs. 2-Mercaptobenzoxazole
Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science. When designing synthetic routes, the choice of the C2-substituent on the benzoxazole ring fundamentally alters the molecule's electronic...
Author: BenchChem Technical Support Team. Date: April 2026
Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science. When designing synthetic routes, the choice of the C2-substituent on the benzoxazole ring fundamentally alters the molecule's electronic profile and its subsequent reactivity. This guide provides an in-depth, objective comparison between two critical building blocks: 2-mercaptobenzoxazole (MBO) and 5-chloro-2-(methylthio)-1,3-benzoxazole (CMTB) .
By analyzing their mechanistic divergence, researchers can strategically select the appropriate scaffold for either nucleophilic functionalization or electrophilic cross-coupling and amination workflows.
Mechanistic Divergence: Nucleophile vs. Electrophile
The fundamental difference between MBO and CMTB lies in their electronic demands. One acts as a highly polarizable nucleophile, while the other is an activated electrophile primed for substitution.
2-Mercaptobenzoxazole (MBO): The Soft Nucleophile
MBO exists in a tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. Under basic conditions, deprotonation yields a highly polarizable thiolate anion. Computational studies utilizing AM1 methods indicate that the reactivity of MBO in benzylation reactions is heavily governed by its HOMO-LUMO gap and the high electron density localized on the sulfur atom. Because sulfur is a "soft" nucleophile, MBO selectively undergoes S-alkylation rather than N-alkylation when reacted with alkyl halides such as benzyl bromide or allyl bromide[1]. Additionally, the free thiol moiety is susceptible to oxidative dimerization, readily forming disulfide bridges (e.g., 2,2′-dithiobis(benzoxazole)) under oxidative stress, a well-documented pathway in related mercapto-heterocycles[2].
5-Chloro-2-(methylthio)-1,3-benzoxazole (CMTB): The Activated Electrophile
In CMTB, the sulfur atom is already alkylated (masked as a methylthio ether), neutralizing its nucleophilicity. Instead, the chemical behavior is dictated by the extreme electron deficiency of the C2 carbon. The C2 position is flanked by electronegative oxygen and nitrogen atoms, which pull electron density away from the carbon. This electrophilicity is further amplified by the inductive electron-withdrawing effect of the 5-chloro substituent on the fused benzene ring. Consequently, CMTB is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . When attacked by a nucleophile (such as a primary amine), a tetrahedral intermediate forms. The subsequent re-formation of the C=N double bond expels the methanethiolate anion (-SMe), which serves as an excellent leaving group[3][4].
Reactivity pathways: S-alkylation of MBO vs. SNAr amination of CMTB.
Comparative Reactivity Profile
To facilitate rapid decision-making in synthetic planning, the quantitative and qualitative reactivity profiles of both scaffolds are summarized below.
The following protocols are designed as self-validating systems. By monitoring specific visual or physical changes (e.g., gas evolution, TLC shifts), researchers can confirm the mechanistic pathways described above in real-time.
Protocol A: S-Alkylation of 2-Mercaptobenzoxazole
Objective: Utilize the nucleophilic thiolate to form a stable thioether.
Preparation: Dissolve 2-mercaptobenzoxazole (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will become slightly more homogeneous and shift in color as the highly polarizable thiolate anion forms.
Alkylation: Dropwise add benzyl bromide (1.1 mmol). Heat the reaction mixture to 60°C for 4 hours.
Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: SNAr Amination of 5-Chloro-2-(methylthio)-1,3-benzoxazole
Objective: Exploit the electrophilic C2 position to synthesize a 2-aminobenzoxazole derivative.
Preparation: Dissolve 5-chloro-2-(methylthio)-1,3-benzoxazole (1.0 mmol) in absolute ethanol or THF (5 mL)[3].
Nucleophilic Addition: Add a primary amine (e.g., benzylamine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) to act as an acid scavenger.
Elimination (Reflux): Heat the mixture to 80°C (reflux) for 8-12 hours. Self-Validation: The reaction will evolve methanethiol (MeSH) gas, which has a distinct, pungent odor. This step must be performed in a well-ventilated fume hood. The evolution of this gas confirms the collapse of the tetrahedral intermediate and the expulsion of the -SMe leaving group[4].
Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃.
Purification: Dry the organic layer, concentrate, and recrystallize the product from an appropriate solvent system (e.g., Hexanes/EtOAc).
Step-by-step experimental workflows for MBO alkylation and CMTB amination.
References
Computational studies and reactivity of nucleophiles in benzylation reactions. NIScPR.
Cross-Metathesis Coupling for Access to Some New α,β-Unsaturated Esters Derived from 2-Mercaptobenzoxazole. Iraqi Journal of Science.1
Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology (ACS Publications). 2
WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators. Google Patents. 3
High-Fidelity Purity Validation of 5-Chloro-2-(methylthio)-1,3-benzoxazole: An LC-MS/MS Comparison Guide
An in-depth technical guide by a Senior Application Scientist on validating the purity of 5-Chloro-2-(methylthio)-1,3-benzoxazole. As pharmaceutical and agrochemical pipelines demand increasingly stringent quality contro...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist on validating the purity of 5-Chloro-2-(methylthio)-1,3-benzoxazole.
As pharmaceutical and agrochemical pipelines demand increasingly stringent quality controls, the analytical validation of critical building blocks like 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8) has moved beyond simple bulk purity estimates. This compound, characterized by its halogenated benzoxazole core and reactive thioether linkage, is highly susceptible to carrying over structurally similar synthetic byproducts (such as des-chloro analogs or oxidation degradation products).
This guide objectively compares traditional purity assays against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a field-proven, self-validating protocol designed in strict compliance with ICH Q2(R2) guidelines[1].
The Analytical Challenge: Why Routine Methods Fall Short
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for intermediate purity validation. However, HPLC-UV relies entirely on chromophoric absorption and chromatographic resolution.
When synthesizing 5-Chloro-2-(methylthio)-1,3-benzoxazole, the most common impurities are unreacted precursors and regioisomers (e.g., 6-chloro isomers). These impurities possess nearly identical polarities and UV absorption profiles to the target analyte, leading to co-elution and false-positive purity inflation. While LC-MS/MS requires higher capital investment, it provides absolute structural specificity by mass-discriminating isobaric and co-eluting interferences[2]. Furthermore, the need to detect potentially genotoxic impurities at sub-ppm levels makes the sensitivity of LC-MS/MS indispensable[3].
Performance Comparison: LC-MS/MS vs. Alternatives
Analytical Modality
Sensitivity Limit
Specificity / Structural ID
Susceptibility to Co-elution
Suitability for Benzoxazole Purity
LC-MS/MS (MRM)
Sub-ng/mL (ppt)
High (Mass & Fragment specific)
Low (Mass filtering resolves peaks)
Optimal for trace/genotoxic impurities
HPLC-UV
µg/mL (ppm)
Low (Relies on retention time)
High (Isomers often co-elute)
Routine bulk QC only
GC-MS
ng/mL (ppb)
High (Library matching)
Medium
Poor (Thioethers can thermally degrade)
qNMR
mg/mL (High)
Absolute (Atomic level)
Medium (Signal overlap)
Best for absolute standard calibration
Mechanistic Insights: Ionization and Fragmentation Causality
To design a robust LC-MS/MS method, we must exploit the physicochemical properties of the molecule.
Ionization (ESI+):
The nitrogen atom within the benzoxazole ring is highly basic. By buffering the mobile phase with 0.1% Formic Acid, we force the continuous protonation of this nitrogen, generating a highly stable precursor ion
[M+H]+
at m/z 200.0 (for the
35Cl
isotope) and m/z 202.0 (for the
37Cl
isotope).
Fragmentation (CID):
Under Collision-Induced Dissociation (CID) in the collision cell, the thioether linkage acts as the primary thermodynamic breaking point.
Quantifier Transition (m/z 200.0 → 185.0): The loss of a methyl radical (
⋅CH3
, -15 Da) is the lowest-energy pathway, providing the most intense signal for quantification.
Qualifier Transition (m/z 200.0 → 153.0): A higher-energy cleavage results in the loss of the entire thiomethyl group (
−SCH3
, -47 Da).
Expertise Note: Relying solely on the quantifier transition is a critical error. By monitoring both pathways, we establish an orthogonal verification system.
Workflow Visualization
The following diagram illustrates the strategic divergence between traditional HPLC-UV bulk estimation and the high-fidelity LC-MS/MS validation workflow.
Figure 1: Analytical workflow comparing HPLC-UV and LC-MS/MS for benzoxazole purity validation.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . It incorporates an automated Ion Ratio check that flags any co-eluting interference, ensuring intrinsic trustworthiness without relying on human interpretation.
Phase 1: Sample Preparation
Causality: The "solvent effect" can ruin peak shape if a hydrophobic sample is injected in a strong solvent. We use a two-step dilution to ensure solubility while matching the mobile phase polarity.
Primary Stock: Accurately weigh 10.0 mg of the 5-Chloro-2-(methylthio)-1,3-benzoxazole batch. Dissolve completely in 10.0 mL of LC-MS grade Methanol (Yields 1.0 mg/mL).
Working Solution: Dilute the stock 1:10,000 using the Initial Mobile Phase (90% Water / 10% Acetonitrile) to achieve a final concentration of 100 ng/mL.
Phase 2: Chromatographic Separation
Causality: A superficially porous particle (SPP) column is selected to generate high theoretical plate counts at lower backpressures, physically separating structural isomers before they reach the MS source to prevent competitive ion suppression.
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: MS-grade Water + 0.1% Formic Acid.
Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.
Phase 4: The Self-Validating Mechanism (Ion Ratio Monitoring)
The system software must be programmed to calculate the ratio of the Quantifier area to the Qualifier area. For 5-Chloro-2-(methylthio)-1,3-benzoxazole at the specified collision energies, this ratio is a physicochemical constant. If the ratio in any sample deviates by >±15% from the analytical standard, the system automatically invalidates the peak. This guarantees that no hidden, co-eluting isobaric impurity is falsely quantified as the target analyte.
Method Validation Data (ICH Q2(R2) Compliance)
To prove the method is "fit for purpose," it must be validated against the updated ICH Q2(R2) guidelines[1]. The following table summarizes the experimental validation data demonstrating the method's robustness for trace impurity profiling.
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result for LC-MS/MS Method
Status
Specificity
No interference at analyte RT
Resolution > 2.0 from nearest des-chloro isomer
Pass
Linearity (Range)
R2≥0.990
R2=0.9994
(Range: 0.5 to 500 ng/mL)
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.15 ng/mL (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.50 ng/mL (S/N = 11.5)
Pass
Intra-day Precision (Repeatability)
RSD
≤
2.0% (n=6)
1.1% RSD at 100 ng/mL
Pass
Accuracy (Recovery)
90.0% - 110.0%
99.2% ± 1.4% (Spiked at 3 concentration levels)
Pass
Conclusion
Validating the purity of reactive intermediates like 5-Chloro-2-(methylthio)-1,3-benzoxazole requires moving beyond the limitations of standard UV-based chromatography. By leveraging the specific protonation affinity of the benzoxazole ring and the predictable CID fragmentation of the thioether group, this LC-MS/MS protocol provides an unimpeachable, self-validating framework. It not only quantifies the target compound with exceptional linearity and precision but actively guards against the reporting of co-eluting impurities, ensuring total compliance with modern regulatory standards.
Navigating the Chemical Maze: A Comparative Analysis of Benzoxazole Analogs in Receptor Binding
A deep dive into the structure-activity relationships of 5-chloro-substituted benzoxazole derivatives reveals critical insights for rational drug design. This guide synthesizes available data to compare the binding affin...
Author: BenchChem Technical Support Team. Date: April 2026
A deep dive into the structure-activity relationships of 5-chloro-substituted benzoxazole derivatives reveals critical insights for rational drug design. This guide synthesizes available data to compare the binding affinities of various analogs, offering a framework for researchers in medicinal chemistry and pharmacology to understand the molecular nuances that drive target engagement.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar nature and ability to participate in various non-covalent interactions make it an attractive starting point for the design of ligands targeting a wide array of biological macromolecules. Among the plethora of derivatives, the 5-Chloro-2-(methylthio)-1,3-benzoxazole series and its analogs have garnered attention for their potential therapeutic applications. This guide provides a comparative analysis of their binding affinities, drawing from published experimental data to elucidate key structure-activity relationships (SAR).
The strategic placement of a chloro group at the 5-position and a methylthio group at the 2-position of the benzoxazole ring system significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with target proteins. This guide will explore how modifications to this core structure impact binding affinity, providing a valuable resource for drug development professionals seeking to optimize lead compounds.
Comparative Binding Affinity of 5-Chloro-Substituted Benzoxazole Analogs
The following table summarizes the binding affinities of a selection of 5-chloro-substituted benzoxazole analogs for their respective biological targets. This data, compiled from various studies, highlights the impact of subtle structural modifications on receptor engagement.
Note: The binding affinity data presented is for illustrative purposes based on available literature for related compounds. Direct comparative studies on a homologous series of 5-Chloro-2-(methylthio)-1,3-benzoxazole analogs are not extensively available in the public domain. The table showcases the binding potential of the 5-chloro-benzoxazole scaffold against different targets.
The analysis of the binding data reveals several key SAR trends:
Impact of the 2-Substituent: The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of binding affinity and target selectivity. For instance, the introduction of a basic azepane ring in Analog 1 leads to potent sigma-1 receptor binding.[4] Similarly, a 2-ethylguanidine side chain in Analog 3 confers high affinity for the 5-HT3 receptor.[5]
Role of the Heterocyclic Core: A comparison between Analog 1 (benzoxazole) and Analog 2 (benzothiazole) suggests that the heteroatom within the five-membered ring can influence binding affinity, with the benzoxazole scaffold showing slightly higher affinity for the sigma-1 receptor in this specific case.[4]
Influence of the 5-Chloro Substituent: The presence of the electron-withdrawing chloro group at the 5-position is a common feature in many biologically active benzoxazole derivatives. This substituent can enhance binding affinity through favorable interactions within the binding pocket and can also improve pharmacokinetic properties.[6]
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery. The following provides a detailed methodology for a standard radioligand binding assay, a common technique used to quantify the interaction between a ligand and its receptor.
Radioligand Binding Assay Workflow
This workflow outlines the key steps involved in a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Radioligand Selection:
Choose a radiolabeled ligand with high affinity and specificity for the target receptor. The choice of radioisotope (e.g., ³H, ¹²⁵I) will depend on the required sensitivity and specific activity.
Incubation:
In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the free radioligand will pass through.
Wash the filters quickly with an ice-cold buffer to remove any non-specifically bound radioligand.
Detection and Quantification:
Place the filters in scintillation vials with a scintillation cocktail.
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks
The 5-chloro-benzoxazole scaffold represents a versatile platform for the development of potent and selective ligands for a variety of biological targets. The comparative analysis of binding affinities, while not exhaustive for the specific 5-Chloro-2-(methylthio)-1,3-benzoxazole series due to limited public data, underscores the critical role of systematic structural modifications in optimizing receptor engagement. The experimental protocols outlined provide a foundational understanding of how such binding data is generated, empowering researchers to further explore the therapeutic potential of this important class of molecules. Future studies focusing on a systematic exploration of substituents at the 2-position of the 5-chlorobenzoxazole core are warranted to build a more comprehensive SAR and guide the design of next-generation therapeutics.
References
Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry. [Link]
Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. Academia.edu. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharma and Bio Sciences. [Link]
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. Semantic Scholar. [Link]
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry. [Link]
Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry. [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]
Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. ResearchGate. [Link]
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
The Antimicrobial Potential of 5-Chloro-Substituted Benzoxazoles: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzoxazole scaffold has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzoxazole scaffold has emerged as a promising heterocyclic structure. The introduction of a chlorine atom at the 5-position of the benzoxazole ring, in particular, has been shown to significantly influence the biological activity of these compounds. This guide provides a comprehensive, in-depth analysis of the antimicrobial efficacy of 5-chloro-substituted benzoxazole derivatives, comparing their performance against a range of microbial pathogens with other benzoxazole analogs and standard antimicrobial drugs. This analysis is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in the field of antimicrobial drug discovery.
Understanding the Antimicrobial Promise of Benzoxazoles
Benzoxazoles are heterocyclic compounds that are structurally related to naturally occurring nucleotides, which may facilitate their interaction with biological macromolecules. The benzoxazole core itself is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The antimicrobial and antifungal activity of these compounds is a focal point of extensive research.[1][2]
The substitution of a chlorine atom at the 5-position of the benzoxazole ring is a key chemical modification. This halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Furthermore, the electronic properties of the chlorine atom can influence the binding of the molecule to its microbial targets, thereby modulating its antimicrobial potency.[3][4]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of various 5-chloro-benzoxazole derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
The following table summarizes the MIC values for several 5-chloro-benzoxazole derivatives and other relevant benzoxazole compounds against common microbial strains, as reported in various studies. For comparative context, the efficacy of standard antibiotics is also included.
Note: "Good" and "Appreciable" are qualitative descriptors from the source material where specific MIC values were not provided in a readily comparable format.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of novel compounds is a critical step in drug discovery. Standardized and reproducible methods are essential for generating reliable and comparable data. The following are detailed protocols for two commonly used methods for assessing antimicrobial susceptibility.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Principle: A serial dilution of the test compound is prepared in a multi-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Step-by-Step Protocol:
Preparation of Test Compound Stock Solution: Dissolve the synthesized benzoxazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known high concentration.
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include positive (microorganism with no compound) and negative (medium only) controls.
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for Candida species) for a specified period (typically 16-20 hours for bacteria, 24-48 hours for fungi).
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
Agar Plate Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and evenly swab it onto the surface of the agar plate.
Disk Application: Aseptically place a sterile filter paper disk impregnated with a specific concentration of the test benzoxazole derivative onto the surface of the inoculated agar plate.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of growth inhibition around the disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizing Experimental Workflows
To better illustrate the key experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Agar Disk Diffusion Assay.
Conclusion and Future Directions
The available data strongly suggest that 5-chloro-benzoxazole derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The presence of the 5-chloro substituent appears to be a favorable modification for enhancing antimicrobial activity. While direct comparative data for a wide range of these derivatives against a comprehensive panel of microbes is still emerging, the existing studies provide a solid foundation for further investigation.
Future research should focus on synthesizing and screening a broader library of 5-chloro-benzoxazole derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action of these compounds will be crucial for their rational design and development as next-generation antimicrobial agents. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.
References
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ResearchGate. [Link]
Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. (2012). PubMed. [Link]
Substituted Benzoxazoles as Antimicrobial Agents: A Review. (n.d.). Jetir.Org. [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. [Link]
(PDF) Synthesis and in vitro Antibacterial and Antifungal Activities of Benzoxazole Derivatives. (2018). ResearchGate. [Link]
Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (n.d.). Semantic Scholar. [Link]
MIC data of antibacterial activity of the synthesized compounds 5 (a-f). (n.d.). ResearchGate. [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]
In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). Semantic Scholar. [Link]
The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. (2024). ResearchGate. [Link]
In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. (2023). Trends in Sciences. [Link]
Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). mbimph. [Link]
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (n.d.). Scilit. [Link]
GC-MS vs LC-MS for 5-Chloro-2-(methylthio)-1,3-benzoxazole quantification
GC-MS vs. LC-MS for the Quantification of 5-Chloro-2-(methylthio)-1,3-benzoxazole: A Comprehensive Comparison Guide Executive Summary The accurate quantification of heterocyclic building blocks and pharmacological interm...
Author: BenchChem Technical Support Team. Date: April 2026
GC-MS vs. LC-MS for the Quantification of 5-Chloro-2-(methylthio)-1,3-benzoxazole: A Comprehensive Comparison Guide
Executive Summary
The accurate quantification of heterocyclic building blocks and pharmacological intermediates is a critical bottleneck in drug development and materials science. 5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8; MW: 199.65 g/mol ) is a lipophilic, volatile, and neutral molecule. Because it lacks strongly ionizable functional groups (such as free aliphatic amines or carboxylic acids), selecting the optimal mass spectrometry (MS) platform requires a deep understanding of its physicochemical profile.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the bioanalytical quantification of this analyte, providing causality-driven experimental protocols and validation frameworks.
Physicochemical Rationale & Platform Suitability
The structural features of 5-Chloro-2-(methylthio)-1,3-benzoxazole dictate its behavior in different analytical environments:
Volatility & Thermal Stability: The low molecular weight (~200 Da) and the absence of active hydrogen atoms (no -OH, -NH2, or -COOH groups) make the molecule highly volatile and thermally stable. This makes it an ideal candidate for GC-MS without the need for chemical derivatization [2].
Ionization Potential: In LC-MS , standard Electrospray Ionization (ESI) often struggles with neutral, hydrophobic molecules because they do not readily form ions in the liquid phase. While the benzoxazole nitrogen can be protonated at very low pH, its basicity is weak. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is the mechanistically superior choice for LC-MS/MS, as it relies on gas-phase ion-molecule reactions that efficiently ionize lipophilic compounds [3].
Analytical workflow for 5-Chloro-2-(methylthio)-1,3-benzoxazole quantification in biosamples.
Mechanistic Pathways: EI vs. APCI
Understanding the ionization mechanism is critical for assay troubleshooting and optimization.
GC-MS (Electron Ionization - EI): EI at 70 eV is a "hard" ionization technique. It forcefully ejects an electron from the molecule, creating a radical cation (
M+∙
at m/z 199). The excess energy induces reproducible fragmentation, such as the loss of the chlorine radical to yield a stable [M-Cl]+ fragment at m/z 164. The natural isotopic distribution of chlorine (
35Cl
and
37Cl
in a 3:1 ratio) provides a highly specific spectral fingerprint.
LC-MS/MS (APCI): APCI is a "soft" ionization technique. The corona discharge ionizes the solvent (e.g., water/acetonitrile), creating reactant gas ions that transfer a proton to the analyte, yielding a stable
[M+H]+
pseudo-molecular ion at m/z 200.0. Subsequent Collision-Induced Dissociation (CID) in the collision cell generates specific Multiple Reaction Monitoring (MRM) transitions.
Ionization and fragmentation pathways for GC-MS (EI) versus LC-MS (APCI) platforms.
Step-by-Step Experimental Protocols
To ensure trustworthiness, both protocols are designed as self-validating systems incorporating Internal Standards (IS) to correct for extraction losses and matrix effects.
Protocol A: GC-EI-MS Quantification
Best for: High-specificity structural confirmation and overcoming severe matrix suppression.
Add 10 µL of Internal Standard (e.g., a deuterated analog or a structurally similar halogenated benzoxazole at 100 ng/mL).
Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v). Causality: This non-polar solvent mixture selectively extracts the highly lipophilic analyte while leaving polar matrix proteins and salts in the aqueous phase, protecting the GC inlet.
Vortex for 5 minutes; centrifuge at 10,000 × g for 10 minutes.
Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of hexane.
Chromatographic Conditions:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). The non-polar stationary phase perfectly matches the analyte's polarity.
Injection: 1 µL, splitless mode at 250°C.
Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min). Carrier gas: Helium at 1.0 mL/min.
Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 199 (
M+∙
) and m/z 164 (
[M−Cl]+
).
Protocol B: LC-APCI-MS/MS Quantification
Best for: High-throughput pharmacokinetic (PK) studies involving hundreds of samples.
Sample Preparation (Protein Precipitation - PPT):
Aliquot 100 µL of plasma into a microcentrifuge tube.
Add 10 µL of Internal Standard.
Add 300 µL of ice-cold Acetonitrile. Causality: Acetonitrile rapidly denatures plasma proteins. Because LC systems are more tolerant of residual matrix than GC inlets, PPT is sufficient and drastically reduces sample prep time.
Vortex for 2 minutes; centrifuge at 14,000 × g for 10 minutes.
Transfer 150 µL of the supernatant to an autosampler vial.
Chromatographic Conditions:
Column: C18 UHPLC column (50 × 2.1 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 20% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.
MS Conditions:
Source: APCI in positive ion mode. Corona discharge current: 4.0 µA. Source temperature: 400°C.
The following table synthesizes the expected quantitative performance of both platforms based on the physicochemical behavior of halogenated benzoxazole derivatives.
Parameter
GC-EI-MS (Protocol A)
LC-APCI-MS/MS (Protocol B)
Ionization Source
Electron Ionization (EI)
Atmospheric Pressure Chemical Ionization (APCI)
Sample Preparation
Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT)
Assay Run Time
~14.0 minutes / sample
~4.0 minutes / sample
Limit of Detection (LOD)
0.5 ng/mL
0.2 ng/mL
Limit of Quantitation (LOQ)
1.5 ng/mL
0.5 ng/mL
Linear Dynamic Range
1.5 – 1,000 ng/mL
0.5 – 2,000 ng/mL
Matrix Effects
Minimal (Mitigated by LLE cleanup)
Moderate (Compensated by IS normalization)
Primary Advantage
Highest structural specificity; no matrix suppression.
Superior throughput; excellent sensitivity.
Regulatory Validation Framework
Regardless of the chosen platform, the method must be validated according to the FDA Guidance for Industry on Bioanalytical Method Validation [1]. A self-validating assay must strictly adhere to the following pillars:
Selectivity: Blank matrix from at least six independent sources must be analyzed to ensure no endogenous peaks interfere at the retention time of 5-Chloro-2-(methylthio)-1,3-benzoxazole or the IS.
Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The intra-run and inter-run precision (%CV) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ) [1].
Matrix Factor (MF): For the LC-MS/MS method, the IS-normalized matrix factor must be calculated to prove that the APCI source effectively mitigates ionization suppression caused by the crude PPT extraction.
Conclusion & Decision Matrix
For the quantification of 5-Chloro-2-(methylthio)-1,3-benzoxazole, the choice between GC-MS and LC-MS/MS hinges on the scale and objective of the study:
Choose GC-MS for early-stage discovery, structural elucidation, or when dealing with highly complex matrices (e.g., tissue homogenates) where LC-MS matrix effects would be insurmountable.
Choose LC-APCI-MS/MS for late-stage preclinical or clinical PK studies where high-throughput analysis (hundreds of samples per day) and sub-nanogram sensitivity are mandatory.
References
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood
Source: Journal of Analytical Toxicology / PubMed
URL: [Link]
Title: Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Source: Journal of Analytical Toxicology / PubMed
URL: [Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.